Magnesium aluminometasilicate
Beschreibung
Eigenschaften
IUPAC Name |
dialuminum;dimagnesium;dioxido(oxo)silane;oxygen(2-);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.2Mg.3O3Si.H2O.2O/c;;;;3*1-4(2)3;;;/h;;;;;;;1H2;;/q2*+3;2*+2;3*-2;;2*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUGGEIKQIHSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2H2Mg2O12Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924725 | |
| Record name | Aluminium magnesium oxide oxosilanebis(olate)--water (2/2/2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12408-47-8 | |
| Record name | Silodrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silodrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14116 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aluminium magnesium oxide oxosilanebis(olate)--water (2/2/2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SILODRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T3UU8T0QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Fundamental Properties of Magnesium Aluminometasilicate for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium aluminometasilicate is a synthetic, amorphous, multifunctional excipient that has garnered significant attention in the pharmaceutical industry for its versatile applications in solid dosage form development.[1][2][3][4] This guide provides an in-depth exploration of its core properties, offering a technical resource for researchers and formulation scientists. A widely recognized brand of synthetic amorphous this compound is Neusilin®.[1][2][3][4]
Chemical and Physical Properties
This compound is characterized by its unique chemical structure and physical attributes that underpin its functionality as a pharmaceutical excipient.
2.1 Chemical Composition and Structure
The empirical formula for a common type of this compound is Al₂O₃·MgO·1.7SiO₂·xH₂O.[1][2][4][5] Structurally, it is an amorphous material composed of tetrahedrons of silicon and octahedrons of aluminum and magnesium, which are randomly linked to form a complex, three-dimensional porous structure.[1][3][4][5] This amorphous nature is critical to its performance, as it lacks a defined crystalline lattice and does not have repeating monomeric units.[1][3][4][5]
2.2 Physical Appearance and Solubility
This compound typically presents as a white to off-white, odorless, and tasteless fine powder or granules.[2][3][6] It is practically insoluble in water and ethanol.[7][8] Unlike some other silicates, it does not form a gel in aqueous solutions, a property that enhances its versatility in various formulation processes.[2][4]
Quantitative Properties of Different Grades
This compound is available in several grades, each with distinct physical properties tailored for specific formulation needs. The following tables summarize the quantitative data for various grades of Neusilin®.
Table 1: General Properties of Neusilin® Grades [1]
| Property | S1 | S2 | UFL2 | US2 |
| Appearance | White granule | White granule | White powder | White granule |
| pH (4% slurry) | 8.5 - 10.0 | 8.5 - 10.0 | 6.0 - 8.0 | 6.0 - 8.0 |
| Loss on Drying (%) | 13 - 20 | <5 | <7 | <7 |
| Average Particle Size (μm) | 112 | 115 | 3.1 | 106 |
Table 2: Density and Flowability Properties of Neusilin® Grades [1]
| Property | S1 | S2 | UFL2 | US2 |
| Loose Bulk Density (g/mL) | 0.30 - 0.37 | 0.29 - 0.37 | 0.06 - 0.11 | 0.13 - 0.18 |
| Tapped Bulk Density (g/mL) | 0.36 - 0.43 | 0.34 - 0.42 | 0.10 - 0.17 | 0.16 - 0.22 |
| Angle of Repose (°) | 30 | 30 | 45 | 30 |
Table 3: Adsorption and Surface Properties of Neusilin® Grades [1][7]
| Property | S1 | S2 | UFL2 | US2 |
| Specific Surface Area (m²/g) | 110 | 110 | 300 | 300 |
| Oil Adsorbing Capacity (mL/g) | 1.3 | 1.4 | 2.7 - 3.4 | 2.7 - 3.4 |
| Water Adsorbing Capacity (mL/g) | 1.0 | 1.2 | 2.4 - 3.1 | 2.4 - 3.1 |
Key Functional Properties in Pharmaceutical Formulations
The unique physicochemical characteristics of this compound translate into several key functionalities that are highly valued in pharmaceutical development.
4.1 High Porosity and Adsorption Capacity
Its exceptionally high specific surface area and porous structure give it a remarkable capacity to adsorb oils, liquid drug substances, and solutions.[2][3][4] This property is instrumental in converting oily or liquid active pharmaceutical ingredients (APIs) into free-flowing powders suitable for solid dosage form manufacturing.[7][9]
4.2 Enhanced Flowability and Compressibility
As a glidant, it improves the flow properties of powder blends, which is crucial for high-speed tableting processes.[10] The particles of certain grades can adhere to the surface of other excipients, acting as microscopic roller bearings to reduce inter-particulate friction.[11] Furthermore, it exhibits superior compressibility, enabling the formation of hard tablets at low compression forces.[2][3][7]
4.3 Role as a Binder and Disintegrant
This compound also functions as a binder, contributing to the mechanical strength of tablets. Concurrently, it can act as a disintegrant, facilitating the rapid breakup of the tablet upon contact with physiological fluids, which is essential for drug release.
4.4 Stabilization of Amorphous APIs
Its porous network can physically confine drug molecules, inhibiting their recrystallization and thereby enhancing the stability of amorphous solid dispersions.[12] This is particularly beneficial for improving the solubility and bioavailability of poorly water-soluble drugs.
Experimental Protocols
This section outlines detailed methodologies for key experiments used to characterize the fundamental properties of this compound.
5.1 Determination of Angle of Repose
This method assesses the flowability of the powder.
-
Apparatus: Funnel with a controlled orifice, a flat circular base of a known diameter, and a stand to hold the funnel at a fixed height.
-
Procedure:
-
A sufficient quantity of the this compound powder is allowed to flow freely through the funnel onto the center of the flat base.
-
The powder forms a conical pile. The height of the cone (h) and the radius of the base of the pile (r) are measured.
-
The angle of repose (θ) is calculated using the formula: θ = tan⁻¹(h/r).[13][14]
-
-
Interpretation: A lower angle of repose indicates better flowability.[14]
5.2 Measurement of Oil Adsorption Capacity
This protocol quantifies the ability of the material to adsorb oily liquids.
-
Apparatus: Analytical balance, glass plate or marble slab, spatula, and a burette or dropper for controlled oil delivery.[15]
-
Reagent: Linseed oil or another suitable oil.[15]
-
Procedure:
-
A pre-weighed amount of this compound powder is placed on the glass plate.
-
Linseed oil is added dropwise from the burette onto the powder.
-
After each addition, the oil is thoroughly mixed with the powder using the spatula until a stiff, coherent paste is formed that does not break or separate upon rolling.[15]
-
The amount of oil added is determined by weight difference.
-
The oil adsorption capacity is expressed as the volume of oil adsorbed per unit weight of the powder (mL/g).[9]
-
5.3 Tablet Hardness Testing
This test measures the mechanical strength of tablets formulated with this compound.
-
Procedure:
-
A tablet is placed diametrically between the two platens of the hardness tester.[18]
-
The tester applies a compressive force to the tablet at a constant rate until the tablet fractures.[17][19]
-
The force required to break the tablet is recorded. This is repeated for a statistically relevant number of tablets from a batch.
-
-
Units: The hardness is typically reported in Newtons (N), kiloponds (kp), or Strong-Cobb units (SCU).[16]
5.4 In Vitro Dissolution Testing
This method evaluates the release of an API from a solid dispersion formulated with this compound.
-
Apparatus: USP Type 2 (paddle) dissolution apparatus.[8][20]
-
Dissolution Medium: Typically 0.1 N HCl or another physiologically relevant buffer.[20]
-
Procedure:
-
The dissolution vessel is filled with a specified volume of the dissolution medium and maintained at 37 ± 0.5 °C.
-
A tablet or a specified amount of the solid dispersion powder is introduced into the vessel.
-
The paddle is rotated at a constant speed (e.g., 50 or 75 rpm).[8][20]
-
At predetermined time intervals, aliquots of the dissolution medium are withdrawn and filtered.
-
The concentration of the dissolved API in the samples is determined using a suitable analytical method, such as HPLC.[20]
-
Visualization of Application Workflow
As this compound's function is primarily physicochemical, a logical workflow for its application in pharmaceutical formulation is more pertinent than a signaling pathway. The following diagram illustrates the decision-making process for utilizing this excipient in tablet development.
Conclusion
This compound is a highly versatile and functional excipient with a unique combination of properties that address numerous challenges in pharmaceutical formulation. Its high porosity, excellent flowability and compressibility, and its ability to stabilize amorphous APIs make it an invaluable tool for the development of robust solid dosage forms. A thorough understanding of its fundamental properties, as detailed in this guide, is essential for its effective application in modern drug development.
References
- 1. neusilin.jp [neusilin.jp]
- 2. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. torontech.com [torontech.com]
- 4. CD Formulation: How to Select Pharmaceutical Excipients [clinicalresearchnewsonline.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. particletechlabs.com [particletechlabs.com]
- 7. chempoint.com [chempoint.com]
- 8. ijpsr.com [ijpsr.com]
- 9. biozoomer.com [biozoomer.com]
- 10. tech-en.fujichemical.co.jp [tech-en.fujichemical.co.jp]
- 11. Neusilin [neusilin.com]
- 12. dva.com [dva.com]
- 13. Angle of Repose - overview (definition, formula, calculation Excel, table, measure, application) [powderprocess.net]
- 14. copleyscientific.com [copleyscientific.com]
- 15. Oil Adsorption (Spatula) - OLAD [digitalfire.com]
- 16. Hardness Testing: Basic Principles and Methods | Teledyne LABS [teledynelabs.com]
- 17. raiselabequip.com [raiselabequip.com]
- 18. acumenbiopharma.com [acumenbiopharma.com]
- 19. engsys.co.uk [engsys.co.uk]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to Magnesium Aluminometasilicate for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Magnesium Aluminometasilicate, a multifunctional excipient pivotal in modern pharmaceutical formulations. This document delves into its chemical identity, physicochemical properties, synthesis, and its versatile applications in drug delivery systems, with a focus on enhancing bioavailability and stability of active pharmaceutical ingredients (APIs).
Chemical Identity and Physicochemical Properties
This compound is a synthetic, amorphous, porous material with a composition that can vary, leading to different grades with distinct properties. This variability is reflected in the multiple CAS numbers and chemical formulas reported in the literature. It is crucial for researchers to consider the specific grade of this compound as its properties can significantly impact formulation performance.
CAS Numbers and Chemical Formulas
The complex and variable nature of this compound results in several identifiers. The most frequently cited CAS numbers include 12511-31-8 and 1327-43-1 .[1][2] Other reported CAS numbers are 12408-47-8 and 71205-22-6.[3] This variation arises from the different ratios of its core components: magnesium oxide (MgO), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂).
The chemical formula is often represented in a generalized form, such as Al₂O₃·MgO·1.7SiO₂·xH₂O or Al₂O₃·MgO·2SiO₂·xH₂O , indicating the presence of water of hydration.[4][5] A simpler representation is AlMgO₄Si+ .[6] The specific ratio of the oxides defines the grade and, consequently, the physicochemical properties of the material.
Physicochemical Properties of Different Grades
Commercially available grades of this compound, such as the Neusilin® series, offer a range of properties tailored for specific pharmaceutical applications. The following tables summarize key quantitative data for different types of this compound.
Table 1: General Properties of Pharmaceutical Grade this compound
| Property | Value | References |
| Appearance | White to off-white, odorless, tasteless powder or granules | [2] |
| Solubility | Practically insoluble in water and ethanol | [2] |
| pH (of a 4-5% aqueous suspension) | Typically ranges from 6.0 to 10.5, depending on the grade | [2] |
| Loss on Drying | ≤ 20% | [7] |
| Acid Consuming Capacity | ≥ 210 mL of 0.1 N HCl per gram | [2] |
Table 2: Comparative Properties of Different Neusilin® Grades
| Property | Neusilin® UFL2 | Neusilin® US2 | Neusilin® S2 |
| pH (4% slurry) | 6.0 - 8.0 | 6.0 - 8.0 | 9.0 - 10.5 |
| Average Particle Size (μm) | 50 | 106 | 100 |
| Specific Surface Area (m²/g) | 300 | 300 | 110 |
| Oil Adsorption Capacity (mL/g) | 3.2 | 3.2 | 1.8 |
| Water Adsorption Capacity (mL/g) | 3.2 | 3.2 | 1.8 |
| Loose Bulk Density (g/mL) | 0.08 - 0.13 | 0.13 - 0.18 | 0.20 - 0.28 |
| Tapped Bulk Density (g/mL) | 0.10 - 0.16 | 0.16 - 0.22 | 0.25 - 0.35 |
Synthesis of this compound
This compound is synthetically produced, allowing for controlled properties. The most common method is hydrothermal synthesis, which involves the reaction of magnesium and aluminum salts with a silicate (B1173343) source in an aqueous solution under controlled temperature and pH.
Experimental Protocol: Hydrothermal Synthesis
This protocol describes a general method for the laboratory-scale synthesis of this compound.
Materials:
-
Magnesium salt (e.g., Magnesium Chloride or Magnesium Sulfate)
-
Aluminum salt (e.g., Aluminum Sulfate or Aluminum Chloride)
-
Silicate source (e.g., Sodium Silicate solution)
-
Deionized water
-
Hydrochloric acid or Sodium Hydroxide for pH adjustment
Procedure:
-
Preparation of Salt Solution: Dissolve equimolar amounts of the magnesium salt and aluminum salt in deionized water with stirring to create a homogeneous mixed salt solution.[8]
-
Preparation of Silicate Solution: In a separate vessel, dilute the sodium silicate solution with deionized water.[8]
-
Reaction: Slowly add the mixed salt solution to the silicate solution under vigorous stirring.[8]
-
pH Adjustment: Adjust the pH of the resulting slurry to a desired range (typically neutral to slightly alkaline) using hydrochloric acid or sodium hydroxide.[8]
-
Hydrothermal Treatment: Transfer the slurry to a sealed reactor and heat to a temperature between 100°C and 200°C for several hours to facilitate the crystallization of the this compound.[8]
-
Filtration and Washing: After cooling, filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts and impurities.[8]
-
Drying: Dry the washed product in an oven at 105-110°C until a constant weight is achieved.[8]
-
Milling: If necessary, mill the dried product to obtain a fine powder with a uniform particle size.[8]
References
- 1. dva.com [dva.com]
- 2. chempoint.com [chempoint.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. phexcom.com [phexcom.com]
- 5. US20100196475A1 - Controlled release tablet formulation containing this compound - Google Patents [patents.google.com]
- 6. Self-microemulsifying drug delivery system (SMEDDS) for improved oral delivery and photostability of methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fujichemical.co.jp [fujichemical.co.jp]
- 8. en.888chem.com [en.888chem.com]
A Technical Guide to Hydrothermal Synthesis of Crystalline Magnesium Aluminometasilicate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hydrothermal synthesis routes for producing crystalline magnesium aluminometasilicate. This guide details the experimental protocols, key synthesis parameters, and resulting material properties, offering valuable insights for researchers and professionals in materials science and drug development.
Introduction
Crystalline this compound, a material with a diverse range of applications, is notable for its layered structure and high surface area. Its synthesis, particularly through hydrothermal methods, allows for precise control over its physicochemical properties, making it a subject of significant scientific interest. Hydrothermal synthesis is a versatile and widely employed technique for crystallizing materials from aqueous solutions under conditions of high temperature and pressure.[1][2] This method is particularly advantageous for producing finely-controlled crystalline structures of this compound, such as saponite (B12675438) and cordierite (B72626), by manipulating parameters like temperature, pressure, pH, and reaction duration.[3][4]
Hydrothermal Synthesis Methodologies
The hydrothermal synthesis of crystalline this compound typically involves the reaction of magnesium, aluminum, and silicon precursors in an aqueous solution within a sealed autoclave reactor. The process leverages elevated temperatures and autogenous pressures to facilitate the dissolution of reactants and subsequent crystallization of the desired product.
A general workflow for the hydrothermal synthesis process is outlined below:
Caption: General experimental workflow for hydrothermal synthesis.
Synthesis of Saponite
Saponite, a trioctahedral smectite clay, is a common crystalline form of this compound synthesized hydrothermally. The process typically involves the crystallization from an amorphous gel of ideal saponite composition.[5]
Experimental Protocol:
A typical synthesis involves preparing a gel with a stoichiometric mixture of silica, aluminum, and magnesium salts, along with a source of interlayer cations (commonly sodium).[3]
-
Precursor Gel Preparation: A stoichiometric gel is prepared, for instance, with a theoretical formula of M₀.₆Mg₃Al₀.₆Si₃.₄O₁₀(OH)₂, where M represents the interlayer cation.[6]
-
Hydrothermal Treatment: The gel is then subjected to hydrothermal treatment in a Teflon-lined stainless-steel autoclave.[7]
-
Reaction Conditions: The reaction is carried out under autogenous water pressure at temperatures ranging from 150°C to 450°C for a duration that can vary from minutes to several months.[3]
-
Product Recovery: After the reaction, the crystalline product is cooled, separated from the hydrothermal fluid, washed with distilled water to remove any soluble salts, and subsequently dried.[6]
The crystallization of saponite is influenced by temperature, with rapid crystallization occurring between 75°C and 200°C.[6]
Synthesis of Cordierite
Cordierite (Mg₂Al₄Si₅O₁₈) is another important crystalline phase of this compound known for its excellent thermal shock resistance and low thermal expansion.[8] Hydrothermal synthesis of cordierite often involves a sol-gel precursor followed by a high-temperature hydrothermal treatment.
Experimental Protocol:
-
Precursor Gel Synthesis: A cordierite gel is synthesized from starting materials such as silicon tetrachloride (SiCl₄), aluminum hydroxide (B78521) (Al(OH)₃), and magnesium chloride (MgCl₂·6H₂O).[9]
-
Hydrothermal Treatment: The prepared gel is then subjected to hydrothermal treatment.
-
Phase Transformation: The resulting product is often a metastable µ-cordierite, which can be transformed into the stable α-cordierite phase through subsequent calcination at temperatures between 1200°C and 1300°C.[9]
The logical relationship for the formation of α-cordierite via a hydrothermal route followed by calcination is depicted below.
Caption: Pathway for α-cordierite formation.
Key Synthesis Parameters and Their Effects
The properties of the final crystalline this compound product are highly dependent on the synthesis parameters.
| Parameter | Range | Effect on Product |
| Temperature | 90°C - 550°C | Influences the crystalline phase, crystallinity, and reaction kinetics. Higher temperatures can lead to the formation of different phases like talc (B1216) and phlogopite from saponite above 450°C.[5] For cordierite, temperatures of 900-1200°C can yield the metastable μ-phase, which transforms to α-cordierite at higher temperatures.[9] |
| Pressure | Autogenous - 1 kbar | Affects the solubility of precursors and the stability of crystalline phases. Saponite crystallization has been reported at 1 kbar.[5] |
| Reaction Time | Minutes - Months | Determines the extent of crystallization and crystal growth. Saponite can crystallize within 7 days.[5] Longer durations can lead to phase transformations. |
| pH | Alkaline | The pH of the reaction medium is a critical factor, influencing the dissolution of precursors and the nucleation and growth of crystals.[1] |
| Precursor Composition | Stoichiometric Ratios | The molar ratios of Si, Al, and Mg in the initial gel determine the stoichiometry of the final product and can influence the formation of secondary phases.[10] |
Characterization of Crystalline this compound
A variety of analytical techniques are employed to characterize the synthesized materials to determine their crystalline structure, morphology, and physicochemical properties.
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline phase identification, crystallinity, and crystallite size.[9][11] |
| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of the silicate (B1173343) network structure.[11] |
| Scanning Electron Microscopy (SEM) | Visualization of particle morphology, size, and aggregation.[9] |
| Transmission Electron Microscopy (TEM) | Detailed imaging of crystal structure and morphology at the nanoscale.[11] |
| N₂ Physisorption | Determination of specific surface area and pore volume.[3] |
Conclusion
Hydrothermal synthesis is a powerful and versatile method for the preparation of crystalline this compound with tailored properties. By carefully controlling the synthesis parameters such as temperature, pressure, reaction time, and precursor composition, it is possible to produce specific crystalline phases like saponite and cordierite. The detailed experimental protocols and understanding of the influence of key parameters provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of these advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrothermal synthesis as a route to mineralogically-inspired structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN110092385B - A kind of preparation method of magnesium aluminum silicate hydrogel - Google Patents [patents.google.com]
- 5. Hydrothermal Reactivity of Saponite | Clays and Clay Minerals | Cambridge Core [resolve.cambridge.org]
- 6. Spectroscopic Studies of Synthetic and Natural Saponites: A Review [mdpi.com]
- 7. Facile Synthesis and Characterization of Novel Analcime/Sodium Magnesium Aluminum Silicon Silicate Nanocomposite for Efficient Removal of Methylene Blue Dye from Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thaiceramicsociety.com [thaiceramicsociety.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of Mg-Ni saponite crystallization from precursor mixtures | Clays and Clay Minerals | Cambridge Core [cambridge.org]
- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
Sintering process for Magnesium aluminometasilicate glass-ceramic fabrication.
An In-depth Technical Guide to the Sintering Process for Magnesium Aluminometasilicate Glass-Ceramic Fabrication
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies involved in the fabrication of this compound (MAS) glass-ceramics via the sintering route. This advanced material is of significant technological interest due to its unique combination of properties, including excellent machinability, high electrical insulation, ultra-high vacuum compatibility, and robust thermal and mechanical stability.[1][2][3] Such characteristics make it a prime candidate for specialized applications, including high-voltage insulators, components for nuclear technology, and implantable medical devices.[1][2]
The fabrication of MAS glass-ceramics is a multi-stage thermal process that begins with a carefully selected composition of precursor materials. The subsequent sintering process, involving controlled heating schedules, is critical for achieving the desired microstructure, which is typically characterized by an interlocking array of plate-like mica crystals dispersed within a glass matrix.[4] This unique microstructure is the primary reason for the material's notable machinability.
This guide will detail the experimental protocols for the key characterization techniques, present quantitative data from various studies in a clear, tabular format, and provide visualizations of the experimental workflows and the relationships between processing parameters and material properties.
Core Sintering Process
The sintering of MAS glass-ceramics is typically a three-stage process involving calcination, nucleation, and crystallization.[1][3][5][6] A nucleating agent, commonly magnesium fluoride (B91410) (MgF₂), is often incorporated to facilitate controlled crystallization.[1][2][3][4][5]
Experimental Workflow
The general workflow for the fabrication of MAS glass-ceramics via the sintering route is depicted below.
Quantitative Data
The following tables summarize the quantitative data from various studies on the sintering of MAS glass-ceramics.
Table 1: Composition of Starting Materials
| Component | Weight Percentage (%) | Reference |
| SiO₂ | 45 - 50 | [2] |
| Al₂O₃ | 15 - 18 | [2] |
| MgO | 17 - 20 | [2] |
| K₂O | 8 - 10 | [2] |
| B₂O₃ | 6 - 10 | [2] |
| MgF₂ (Nucleating Agent) | 4 - 7 | [1][2] |
Table 2: Sintering Process Parameters
| Parameter | Value | Reference |
| Calcination Temperature | 950 °C | [1][2] |
| Calcination Time | 24 h | [1][2] |
| Nucleation Temperature | 600 - 630 °C | [1][2] |
| Nucleation Time | 2 - 4 h | [1][2] |
| Crystallization/Sintering Temperature | 950 - 1080 °C | [1][2] |
| Heating Rate to Sintering Temperature | 15 - 60 °C/h | [1][2] |
| Compaction Pressure | ~200 kg/cm ² | [2] |
Table 3: Physical and Mechanical Properties
| Property | Value | Sintering Conditions | Reference |
| Sintered Density | 2.35 g/cm³ | 1040 °C | [1] |
| Theoretical Density Achieved | 96% | 1040 °C | [1] |
| Porosity | 3-4% | Not specified | [3][5] |
| High Voltage Breakdown Strength | 160 kV/cm | Not specified | [2][7] |
| Outgassing Rate | 10⁻⁹ Torr l·s⁻¹ cm⁻² | Not specified | [2][7] |
| Median Particle Size (pre-sintering) | ~5.3 µm | N/A | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Thermal Analysis (TG/DTA)
Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are employed to determine the thermal stability and transformation temperatures of the MAS material.
-
Instrumentation: A Netzsch STA-409 thermoanalyzer or similar instrument can be used.[1]
-
Sample Preparation: A small amount of the powdered MAS sample is placed in an alumina (B75360) pan.[8]
-
Procedure: The sample is heated from room temperature to a temperature above the expected crystallization temperature (e.g., 900°C or higher) at a controlled heating rate (e.g., 5 to 50 °C/min) in an air or inert atmosphere.[1][8]
-
Data Analysis: The TG curve provides information on weight loss as a function of temperature, indicating dehydration or decomposition.[1] The DTA curve shows endothermic and exothermic peaks corresponding to glass transition and crystallization events, respectively.[1]
X-ray Diffraction (XRD)
XRD is used to identify the crystalline phases present in the sintered glass-ceramic.
-
Instrumentation: A Rigaku Geiger flux instrument with CuKα radiation or a similar diffractometer is suitable.[1]
-
Sample Preparation: The sintered MAS specimen is typically polished to obtain a flat surface.[1]
-
Procedure: The sample is mounted in the diffractometer, and the X-ray beam is directed at the surface. The diffracted X-rays are detected as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases such as fluorophlogopite, norbergite, and cordierite.[1][3][9]
Scanning Electron Microscopy (SEM)
SEM is utilized to observe the microstructure, including grain size, shape, distribution, and porosity of the sintered samples.
-
Instrumentation: A LEO 4401 SEM or a similar instrument can be used.[1]
-
Sample Preparation: The specimen is fully polished and may be etched to reveal the grain boundaries. It is then mounted on an aluminum stud and coated with a thin conductive film (e.g., gold) to prevent charging.[1]
-
Procedure: A focused beam of high-energy electrons is scanned across the sample surface. The signals produced by the interaction of the electron beam with the sample (e.g., secondary electrons, backscattered electrons) are used to generate an image.
-
Data Analysis: The SEM images provide a visual representation of the microstructure, allowing for the assessment of crystal morphology, porosity, and the overall homogeneity of the material.[1]
Density and Porosity Measurement
-
Instrumentation: An Ultra Pycnometer 1000 (Quantachrome) or a similar instrument for density measurement. Radiographic techniques can be used for porosity measurement.[1]
-
Procedure for Density: The pycnometer measures the true volume of the sample by gas displacement, which is then used to calculate the density.
-
Procedure for Porosity: Radiographic techniques can provide a non-destructive evaluation of the internal porosity of the sintered compacts.[1]
Process-Property Relationships
The final properties of the MAS glass-ceramic are intricately linked to the sintering parameters. The following diagram illustrates these key relationships.
Conclusion
The fabrication of this compound glass-ceramics through a sintering route offers a versatile method for producing a high-performance material with a unique set of properties. A thorough understanding and precise control of the multi-stage sintering process, from the initial chemical composition to the final heat treatment schedule, are paramount to achieving the desired microstructure and, consequently, the exceptional machinability and electrical insulation properties of the final product. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals working on the development and application of these advanced ceramic materials.
References
- 1. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. barc.gov.in [barc.gov.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. mdpi.com [mdpi.com]
The Influence of Templating Agents on the Morphology of Magnesium Aluminometasilicate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of templating agents in controlling the morphology and physicochemical properties of synthetic magnesium aluminometasilicate. This compound, a versatile material with applications in pharmaceuticals as an excipient and drug carrier, can be engineered with specific properties by employing structure-directing agents during its synthesis. This guide details the experimental protocols, presents quantitative data, and illustrates the underlying mechanisms of templated synthesis.
Introduction to Templating Agents in Material Synthesis
Templating agents, or structure-directing agents (SDAs), are organic molecules that serve as scaffolds around which inorganic precursors self-assemble to form porous materials with controlled architectures. The template molecules organize into micelles or other supramolecular structures in the reaction mixture. The inorganic species then hydrolyze and condense around these structures. Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a porous inorganic framework with a morphology and pore structure that is a negative replica of the template assembly.
Commonly used templating agents include:
-
Surfactants: Cationic (e.g., Cetyltrimethylammonium Bromide - CTAB), anionic, and non-ionic surfactants.
-
Polymers: Block copolymers (e.g., Pluronics like P123 and F127) and other polymers like polyethylene (B3416737) glycol (PEG).
-
Other organic molecules: Amines and quaternary ammonium (B1175870) hydroxides.
The choice of templating agent, its concentration, and the synthesis conditions (e.g., pH, temperature, and reaction time) are critical parameters that dictate the final properties of the this compound, such as its surface area, pore size and volume, particle size, and overall morphology. These properties, in turn, significantly influence its performance in applications like drug delivery, where they affect drug loading capacity and release kinetics.
Experimental Protocols for Templated Synthesis
This section provides detailed methodologies for the synthesis of this compound using different types of templating agents.
Hydrothermal Synthesis using a Non-ionic Polymer Template: Polyethylene Glycol (PEG) 400
This protocol is based on the successful synthesis of a sodium magnesium aluminum silicate (B1173343) nanocomposite with enhanced morphological and adsorption properties.[1]
Materials:
-
Sodium Silicate (Na₂SiO₃·5H₂O)
-
Aluminum Nitrate Nonahydrate (Al(NO₃)₃·9H₂O)
-
Magnesium Nitrate Hexahydrate (Mg(NO₃)₂·6H₂O)
-
Polyethylene Glycol 400 (PEG 400)
-
Distilled Water
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment (if necessary)
Procedure:
-
Preparation of Precursor Solutions:
-
Solution A: Dissolve 20 g of Na₂SiO₃·5H₂O in 50 mL of distilled water.
-
Solution B: Dissolve 6 g of Al(NO₃)₃·9H₂O and 6 g of Mg(NO₃)₂·6H₂O in 50 mL of distilled water.
-
-
Mixing: Combine Solution A and Solution B under continuous stirring for 30 minutes.
-
Addition of Templating Agent: To the resulting mixture, add 10 mL of polyethylene glycol 400 and continue stirring for an additional 30 minutes.
-
Hydrothermal Treatment: Transfer the final mixture to a 170 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 180 °C for 12 hours.
-
Product Recovery: After cooling the autoclave to room temperature, collect the precipitate by centrifugation or filtration.
-
Washing: Wash the product repeatedly with distilled water and ethanol (B145695) to remove any unreacted precursors and the templating agent.
-
Drying: Dry the final product in an oven at a suitable temperature (e.g., 80-100 °C).
-
Calcination (Optional but recommended for template removal): Calcine the dried powder in a furnace at a temperature sufficient to remove the PEG 400 template (e.g., 500-600 °C) for several hours.
Control (Non-Templated) Synthesis: For comparison, the same procedure can be followed without the addition of polyethylene glycol 400.
Generalized Sol-Gel Synthesis using a Cationic Surfactant Template: Cetyltrimethylammonium Bromide (CTAB)
This generalized protocol is based on methodologies for synthesizing other mesoporous silicates and can be adapted for this compound.
Materials:
-
Silicon source (e.g., Tetraethyl Orthosilicate - TEOS or Sodium Silicate)
-
Aluminum source (e.g., Aluminum Isopropoxide or Aluminum Nitrate)
-
Magnesium source (e.g., Magnesium Nitrate or Magnesium Ethoxide)
-
Cetyltrimethylammonium Bromide (CTAB)
-
Solvent (e.g., Ethanol, Water)
-
Catalyst (e.g., Ammonia (B1221849) solution or Hydrochloric Acid)
Procedure:
-
Template Solution Preparation: Dissolve CTAB in a mixture of water and ethanol under stirring.
-
Addition of Catalyst: Add the catalyst (e.g., ammonia solution for basic synthesis) to the template solution and stir until a homogeneous solution is obtained.
-
Precursor Addition: Slowly add the silicon precursor (e.g., TEOS) to the template solution under vigorous stirring.
-
Addition of Metal Precursors: Subsequently, add the aluminum and magnesium precursors to the reaction mixture. The order of addition may vary depending on the specific precursors used.
-
Gelation: Continue stirring for several hours at a controlled temperature to allow for hydrolysis, condensation, and gel formation.
-
Aging: Age the resulting gel in the mother liquor for a period of 24-48 hours at a specific temperature (e.g., room temperature or elevated temperature).
-
Product Recovery and Washing: Filter the solid product, wash it thoroughly with water and ethanol to remove the template and unreacted chemicals.
-
Drying: Dry the product in an oven.
-
Template Removal (Calcination): Calcine the dried powder at a high temperature (typically 550-600 °C) in air to completely remove the CTAB template.
Generalized Sol-Gel Synthesis using a Block Copolymer Template: Pluronic P123
This generalized protocol is based on established methods for synthesizing mesoporous materials like SBA-15 and can be adapted for magnesium aluminometasilicates.
Materials:
-
Silicon source (e.g., TEOS)
-
Aluminum source (e.g., Aluminum Isopropoxide)
-
Magnesium source (e.g., Magnesium Nitrate)
-
Pluronic P123 (EO₂₀PO₇₀EO₂₀)
-
Acidic solution (e.g., HCl in water)
-
Ethanol (optional)
Procedure:
-
Template Solution Preparation: Dissolve Pluronic P123 in an acidic aqueous solution (e.g., 2 M HCl) with stirring at a controlled temperature (e.g., 35-40 °C).
-
Precursor Addition: Once the template is fully dissolved, add the silicon precursor (TEOS) dropwise to the solution while stirring vigorously.
-
Addition of Metal Precursors: Add the aluminum and magnesium precursors to the reaction mixture.
-
Stirring and Aging: Stir the mixture for several hours (e.g., 24 hours) at the same temperature to facilitate the self-assembly process.
-
Hydrothermal Treatment: Transfer the mixture to an autoclave and heat it at a higher temperature (e.g., 100 °C) for 24-48 hours.
-
Product Recovery and Washing: Filter the solid product and wash it with water and ethanol.
-
Drying: Dry the product at room temperature or in an oven at a low temperature.
-
Template Removal (Calcination): Calcine the as-synthesized material at a high temperature (e.g., 550 °C) to burn off the Pluronic P123 template.
Quantitative Data Presentation
The use of templating agents leads to significant changes in the physicochemical properties of this compound. The following tables summarize the quantitative data from a comparative study of a sodium magnesium aluminum silicate nanocomposite synthesized with and without a polyethylene glycol 400 template.[1]
Table 1: Effect of PEG 400 Template on Crystallite Size and Surface Properties
| Property | Without Template (Z1) | With PEG 400 Template (Z2) |
| Average Crystallite Size (nm) | 75.30 | 60.27 |
| BET Surface Area (m²/g) | 84.73 | 123.16 |
| Adsorption Capacity (Qₘₐₓ, mg/g) | 230.95 | 290.69 |
Table 2: Effect of PEG 400 Template on Elemental Composition (Atomic %)
| Element | Without Template (Z1) | With PEG 400 Template (Z2) |
| Oxygen (O) | 59.3% | 55.2% |
| Sodium (Na) | 8.1% | 11.5% |
| Magnesium (Mg) | 8.6% | 6.0% |
| Aluminum (Al) | 3.4% | 4.9% |
| Silicon (Si) | 20.6% | 22.4% |
The data clearly demonstrates that the use of PEG 400 as a template leads to a smaller crystallite size, a significantly higher surface area, and an enhanced adsorption capacity.[1] The changes in elemental composition suggest that the template influences the incorporation and distribution of elements within the nanocomposite structure.[1]
Visualization of Templating Effect and Synthesis Workflow
Conceptual Diagram of Templating Mechanism
The following diagram illustrates the general mechanism by which templating agents direct the formation of porous this compound.
Caption: General mechanism of templated synthesis of porous materials.
Experimental Workflow for Templated Hydrothermal Synthesis
The following diagram outlines the key steps in the hydrothermal synthesis of this compound using a templating agent.
Caption: Workflow for hydrothermal synthesis of templated this compound.
Conclusion
The use of templating agents is a powerful strategy for tailoring the morphological and physicochemical properties of this compound. As demonstrated, the introduction of a polymer template like polyethylene glycol 400 during hydrothermal synthesis can lead to the formation of smaller, more uniform particles with a higher surface area and enhanced functional properties such as adsorption capacity. While detailed comparative studies across a wide range of templating agents for this compound are still emerging, the principles and generalized protocols outlined in this guide provide a solid foundation for researchers and drug development professionals. By carefully selecting the templating agent and optimizing the synthesis conditions, it is possible to design and fabricate this compound-based materials with desired characteristics for advanced pharmaceutical applications, including the development of novel drug delivery systems with improved performance. Further research into the systematic comparison of different classes of templating agents will undoubtedly unlock the full potential of this versatile material.
References
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to Preparing Drug Delivery Vehicles with Magnesium Aluminometasilicate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of drug delivery vehicles utilizing magnesium aluminometasilicate (MAS). MAS, a synthetic, amorphous material, is a highly versatile excipient in pharmaceutical formulations due to its high porosity, large specific surface area, and excellent adsorption capacity.[1][2][3] These properties make it an ideal carrier for improving the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs), particularly for poorly water-soluble drugs (BCS Class II and IV).[1][4]
This guide will cover three primary methods for preparing drug delivery systems with MAS:
-
Direct Compression: For the production of solid tablets.
-
Adsorption of Liquid Systems: Specifically for converting liquid Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) into solid dosage forms.
-
Hot-Melt Extrusion (HME): For the creation of amorphous solid dispersions.
Physicochemical Properties of this compound (Neusilin® Grades)
Different grades of MAS, commercially available under the brand name Neusilin®, offer a range of physicochemical properties that can be selected based on the specific formulation requirements.[1][5] A summary of the properties for commonly used grades is presented in Table 1.
Table 1: Physicochemical Properties of Common Neusilin® Grades
| Property | Neusilin® US2 | Neusilin® UFL2 | Neusilin® S2 |
| Average Particle Size (μm) | 106[6] | 3-5 | 65 |
| Specific Surface Area (m²/g) | 300[6] | >300 | 200 |
| Oil Adsorption Capacity (mL/g) | 2.7 - 3.4[6] | >3.2 | 1.8 |
| Water Adsorption Capacity (mL/g) | 2.4 - 3.1[6] | >3.0 | 1.6 |
| Loose Bulk Density (g/mL) | 0.13 - 0.18[6] | 0.05-0.09 | 0.20-0.26 |
| Tapped Bulk Density (g/mL) | 0.16 - 0.22[6] | 0.08-0.13 | 0.27-0.34 |
| pH (4% slurry) | 6.0 - 8.0[6] | 6.0-8.0 | 7.0-8.0 |
Experimental Protocols
Protocol 1: Preparation of Solid Tablets by Direct Compression
Direct compression is a streamlined process for tablet manufacturing that avoids the complexities of wet granulation. MAS is an excellent excipient for direct compression due to its superior compressibility, which allows for the formation of hard tablets at low compression forces.[5][6]
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound (e.g., Neusilin® US2)
-
Filler/Diluent (e.g., Microcrystalline Cellulose, Lactose)
-
Disintegrant (e.g., Croscarmellose Sodium)[2]
-
Lubricant (e.g., Magnesium Stearate)[7]
-
V-blender or other suitable powder blender
-
Tablet press (single-punch or rotary)
-
Tablet hardness tester
-
Friability tester
-
Disintegration tester
Methodology:
-
Pre-blending:
-
Accurately weigh the API, MAS, filler, and disintegrant.
-
Pass all powders through an appropriate mesh sieve (e.g., #20 or #30) to break up any agglomerates.
-
Transfer the sieved powders to a V-blender and mix for a specified time (e.g., 15-20 minutes) to ensure a homogenous blend.[8]
-
-
Lubrication:
-
Pass the lubricant (magnesium stearate) through a fine mesh sieve (e.g., #30 or #40).
-
Add the lubricant to the V-blender containing the pre-blend.
-
Mix for a short duration (e.g., 3-5 minutes). Over-mixing with the lubricant can negatively impact tablet hardness and dissolution.[8]
-
-
Compression:
-
Set up the tablet press with the desired tooling (e.g., 12 mm round flat-faced punches).[9]
-
Transfer the final blend to the hopper of the tablet press.
-
Compress the blend into tablets of a target weight (e.g., 250 mg) and hardness.[9] The compression force will need to be optimized for the specific formulation.
-
-
Characterization:
-
Weight Variation: Weigh a set number of individual tablets (e.g., 20) and calculate the average weight and standard deviation to ensure uniformity.
-
Hardness: Measure the crushing strength of a set number of tablets (e.g., 10) using a tablet hardness tester.
-
Friability: Subject a known weight of tablets to mechanical stress in a friability tester for a set number of rotations (e.g., 100) and calculate the percentage of weight loss.
-
Disintegration Time: Determine the time it takes for the tablets to disintegrate in a specified medium (e.g., distilled water at 37°C) using a disintegration tester.[8]
-
In Vitro Drug Release: Perform dissolution testing using a suitable apparatus (e.g., USP Apparatus 2) and dissolution medium to evaluate the rate and extent of drug release.[10]
-
Experimental Workflow for Direct Compression
Caption: Workflow for tablet preparation by direct compression.
Protocol 2: Preparation of Solid SNEDDS by Adsorption
This protocol details the conversion of a liquid Self-Nanoemulsifying Drug Delivery System (SNEDDS) into a free-flowing powder by adsorption onto MAS. This technique improves the stability and handling of liquid formulations.[11]
Materials and Equipment:
-
API
-
Oil (e.g., Medium Chain Triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol HP)
-
This compound (e.g., Neusilin® US2)
-
Mortar and pestle
-
Magnetic stirrer
-
Water bath
-
Sieve (e.g., 60-mesh)
-
Drying oven
Methodology:
-
Preparation of Liquid SNEDDS (L-SNEDDS):
-
Determine the optimal ratio of oil, surfactant, and co-surfactant through solubility studies and the construction of pseudo-ternary phase diagrams.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant.
-
Dissolve the API in the mixture of oil, surfactant, and co-surfactant with gentle stirring using a magnetic stirrer in a water bath set to a suitable temperature (e.g., 37°C) until a clear solution is obtained.[11]
-
-
Adsorption onto MAS:
-
Weigh the desired amount of MAS (e.g., Neusilin® US2) and place it in a mortar. The ratio of L-SNEDDS to MAS will need to be optimized to ensure good flowability of the final powder (a common starting ratio is 2:1 L-SNEDDS to MAS).[11]
-
Slowly add the prepared L-SNEDDS dropwise onto the MAS while gently triturating with the pestle.
-
Continue mixing until a homogenous, free-flowing powder is formed with no visible liquid.
-
-
Drying and Sieving:
-
Characterization:
-
Flow Properties: Evaluate the flowability of the solid SNEDDS powder by measuring the angle of repose, Carr's Index, and Hausner Ratio.
-
Drug Content: Determine the amount of API in a known weight of the solid SNEDDS powder using a suitable analytical method (e.g., HPLC).
-
Reconstitution Properties: Disperse a known amount of the solid SNEDDS in a specified volume of water and observe the formation of the nanoemulsion. Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential using a particle size analyzer.[11]
-
Solid-State Characterization: Analyze the physical state of the API in the solid SNEDDS using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).[11]
-
In Vitro Drug Release: Perform dissolution testing to evaluate the release of the API from the solid SNEDDS.[11]
-
Experimental Workflow for Solid SNEDDS Preparation
Caption: Workflow for solid SNEDDS preparation by adsorption.
Protocol 3: Preparation of Amorphous Solid Dispersions by Hot-Melt Extrusion (HME)
HME is a solvent-free process that involves the molecular dispersion of an API in a carrier matrix at elevated temperatures. MAS can be used as a carrier in HME to create stable amorphous solid dispersions, which can enhance the dissolution rate and bioavailability of poorly soluble drugs.[8][12]
Materials and Equipment:
-
API
-
This compound (e.g., Neusilin® US2)
-
Polymer matrix (optional, e.g., Kollidon® VA 64)
-
Hot-melt extruder with a twin-screw mechanism
-
Milling equipment
-
Sieves
-
Characterization equipment (DSC, PXRD, FTIR, Dissolution apparatus)
Methodology:
-
Preparation of the Physical Blend:
-
Accurately weigh the API and MAS (and polymer, if used).
-
Thoroughly mix the components to obtain a homogenous physical blend.
-
-
Hot-Melt Extrusion:
-
Set the temperature profile of the extruder barrel. The temperature should be above the glass transition temperature of the polymer and/or the melting point of the API to ensure proper mixing and dispersion. A typical temperature range for zones 2-8 is 170-180°C.[8]
-
Set the screw speed (e.g., 50 rpm) and the feed rate (e.g., 2.5-3.5 g/min ).[8]
-
Feed the physical blend into the extruder.
-
Collect the extrudate as it exits the die. The extrudate can be in the form of a filament or sheet.
-
-
Downstream Processing:
-
Allow the extrudate to cool and solidify.
-
Mill the extrudate into a powder of a desired particle size.
-
The milled powder can then be filled into capsules or further processed into tablets by direct compression (following Protocol 1).
-
-
Characterization:
-
Solid-State Characterization: Use DSC to determine the glass transition temperature (Tg) of the amorphous solid dispersion and PXRD to confirm the absence of crystalline API peaks.[8] Fourier Transform Infrared Spectroscopy (FTIR) can be used to investigate potential interactions between the API and the carrier.
-
Drug Content Uniformity: Determine the API content in multiple samples of the milled extrudate to ensure homogeneity.
-
In Vitro Drug Release: Perform dissolution studies to compare the release profile of the amorphous solid dispersion to that of the crystalline API.[8]
-
Experimental Workflow for Hot-Melt Extrusion
Caption: Workflow for HME of amorphous solid dispersions.
Data Presentation
The following tables summarize representative quantitative data for drug delivery systems prepared with this compound.
Table 2: Drug Loading and Formulation Parameters
| Drug | Formulation Type | MAS Grade | Drug:MAS Ratio | Other Excipients | Drug Loading (%) | Reference |
| Ezetimibe | Amorphous Solid Dispersion (HME) | Neusilin® US2 | Up to 40% drug loading | Kollidon® VA 64 | 10-40 | [8] |
| Cyclosporine | Solid SNEDDS (Adsorption) | MAMS | - | Crospovidone, Magnesium Stearate | - | [9] |
| Celecoxib | Solid SNEDDS (Adsorption) | Neusilin® US2 | 2:1 (L-SNEDDS:MAS) | MCT, Cremophor EL, Transcutol HP | 10 (in L-SNEDDS) | [11] |
| Vitamin E | Direct Compression | Neusilin® US2 | - | Croscarmellose Sodium, Magnesium Stearate | Up to 30 | [5] |
| Sulindac | Amorphous Solid Dispersion (HME) | Neusilin® | 1:1 and 1:2 | - | 50 and 33.3 | [2] |
Table 3: In Vitro Drug Release Performance
| Drug | Formulation Type | MAS Grade | Dissolution Medium | Time Point | % Drug Released | Reference |
| Ezetimibe | Ternary Dispersion Tablet (HME) | Neusilin® US2 | 0.1 N HCl (pH 1.2) | 30 min | ~100 | [8] |
| Cyclosporine | Loaded LLT with disintegrant | MAMS | Purified Water | - | ~50% after 6h | [9] |
| Sulindac | 1:2 HME Tablet | Neusilin® | - | 90 min | 100 | [2] |
| Sorafenib (B1663141) Tosylate | Surface Solid Dispersion | Neusilin® US2 | - | 1 h | 97.13 | [13] |
Conclusion
This compound is a multifunctional excipient that offers significant advantages in the development of various drug delivery systems. Its high adsorptive capacity, excellent compressibility, and ability to stabilize amorphous forms of APIs make it a valuable tool for formulators. By following the detailed protocols and considering the physicochemical properties of different MAS grades, researchers and drug development professionals can effectively utilize this versatile material to enhance the performance of their pharmaceutical products.
References
- 1. tech-en.fujichemical.co.jp [tech-en.fujichemical.co.jp]
- 2. dva.com [dva.com]
- 3. fujichemical.co.jp [fujichemical.co.jp]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. Neusilin [neusilin.com]
- 6. chempoint.com [chempoint.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. mdpi.com [mdpi.com]
- 9. Porous this compound Tablets as Carrier of a Cyclosporine Self-Emulsifying Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of Neusilin® US2 as an Acceptable Filler in HPMC Matrix Systems—Comparison of Pharmacopoeial and Dynamic Biorelevant Dissolution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. Investigation of this compound (Neusilin US2) based surface solid dispersion of sorafenib tosylate using QbD approach: In vitro and in vivo pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Magnesium Aluminometasilicate as a Tablet Binder in Direct Compression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium aluminometasilicate (MAS) is a synthetic, amorphous, multifunctional excipient increasingly utilized in the pharmaceutical industry for direct compression (DC) tablet manufacturing.[1][2] Its unique physicochemical properties, including a large specific surface area, high porosity, and excellent oil and water adsorption capacity, make it a versatile problem-solver for various formulation challenges.[1][2][3][4] Notably, certain grades of MAS, such as Neusilin® US2, are specifically designed for direct compression due to their spherical particle shape, which imparts excellent flowability and compressibility.[3][5] This allows for the production of high-quality tablets with sufficient hardness at low compression forces, even with challenging active pharmaceutical ingredients (APIs).[1][3][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tablet binder in direct compression.
Key Advantages of this compound in Direct Compression
-
Enhanced Flowability: The granular and spherical nature of specific MAS grades ensures consistent powder flow, which is critical for uniform die filling and maintaining tablet weight consistency during high-speed manufacturing.[3][7]
-
Superior Compressibility: MAS facilitates the formation of hard tablets at low compression forces, which can be beneficial for preventing issues like capping and lamination, especially with poorly compressible APIs.[1][3][6]
-
High Adsorption Capacity: Its porous structure allows for the adsorption of significant amounts of oily or liquid APIs, converting them into free-flowing powders suitable for direct compression.[3][8] This is particularly advantageous for formulating self-emulsifying drug delivery systems (SEDDS) into solid dosage forms.[5][9]
-
Moisture Protection: The high water adsorption capacity of MAS helps protect moisture-sensitive APIs from degradation, thereby enhancing product stability.[1][2]
-
Improved Drug Release: While MAS can act as a binder, it can also aid in tablet disintegration and subsequent drug dissolution, particularly when used with appropriate disintegrants like croscarmellose sodium.[1][5]
-
Multifunctional Excipient: Depending on the applied pressure, MAS can exhibit "function switching," acting as a glidant at low pressures and a binder at higher pressures, which can simplify formulations.[6][10]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the use of this compound in direct compression formulations.
Table 1: Tablet Characteristics with this compound (Neusilin® US2)
| Formulation Component(s) | Compression Force (kN) | Tablet Hardness (N) | Disintegration Time | Key Observation | Reference |
| Neusilin® US2 | Low | 74 (±23) | >2 hours (without disintegrant) | Satisfactory hardness even at low compression force. | [5] |
| Neusilin® US2 with 10% Crospovidone | Low | - | Immediate | Addition of a superdisintegrant significantly reduces disintegration time. | [5] |
| Neusilin® US2 with 30% Linseed Oil | 5 | > Hardness of Colloidal Silicon Dioxide tablets | - | Superior oil adsorption and tablet hardness compared to colloidal silicon dioxide. | [3] |
| Neusilin® US2 with 30% Linseed Oil | 10 | No Capping | - | Maintained tablet integrity at higher compression forces. | [3] |
| 10% Neusilin® UFL2 with Lactose | - | Higher than 15% MCC | - | Produces harder tablets compared to microcrystalline cellulose. | [2] |
Table 2: Powder Properties of Formulations Containing this compound
| Formulation | Bulk Density (g/mL) | Tapped Density (g/mL) | Carr's Index (%) | Hausner's Ratio | Angle of Repose (°) | Reference |
| Sorafenib (B1663141) Tosylate Surface Solid Dispersion with Neusilin® US2 | 0.393 | 0.460 | 14.5 | 1.17 | 27.52 | [7] |
Experimental Protocols
Protocol 1: Formulation of Tablets by Direct Compression
This protocol outlines the fundamental steps for preparing tablets using this compound as a binder in a direct compression process.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (e.g., Neusilin® US2)
-
Filler (e.g., Microcrystalline Cellulose, Lactose)
-
Disintegrant (e.g., Croscarmellose Sodium)[1]
-
Lubricant (e.g., Magnesium Stearate)
-
Glidant (optional, e.g., Colloidal Silicon Dioxide)
Equipment:
-
Sieves of appropriate mesh size
-
V-blender or other suitable powder blender
-
Tablet press (single punch or rotary)
Procedure:
-
Sieving: Pass the API and all excipients (except the lubricant) through a suitable mesh sieve (e.g., #40 or #60) to ensure particle size uniformity and remove any lumps.
-
Blending:
-
Place the sieved API, this compound, filler, and disintegrant into a V-blender.
-
Blend the components for a specified period (e.g., 15-20 minutes) to achieve a homogenous mixture.
-
-
Lubrication:
-
Pass the lubricant (e.g., magnesium stearate) through a fine-mesh sieve (e.g., #80).
-
Add the sieved lubricant to the powder blend in the V-blender.
-
Blend for a short duration (e.g., 2-5 minutes). Avoid over-blending, as this can negatively impact tablet hardness and dissolution.[11]
-
-
Compression:
-
Set up the tablet press with the desired tooling (punches and dies).
-
Load the final powder blend into the hopper of the tablet press.
-
Compress the blend into tablets at a target weight and hardness. Adjust the compression force as needed to achieve the desired tablet properties.
-
Protocol 2: Characterization of Powder Blend
This protocol describes the evaluation of the physical properties of the powder blend to ensure its suitability for direct compression.
Procedures:
-
Bulk Density:
-
Weigh a specific amount of the powder blend.
-
Gently pour it into a graduated cylinder of a known volume.
-
Record the volume occupied by the powder without tapping.
-
Calculate the bulk density (mass/volume).[7]
-
-
Tapped Density:
-
Use a tapped density tester.
-
Place the graduated cylinder containing the powder blend onto the tester.
-
Subject the cylinder to a set number of taps (B36270) (e.g., 100, 500, 1250) until the volume becomes constant.
-
Record the final tapped volume.
-
Calculate the tapped density (mass/tapped volume).[7]
-
-
Carr's Compressibility Index and Hausner's Ratio:
-
Angle of Repose:
-
Use the fixed funnel method.
-
Allow the powder blend to flow through a funnel onto a flat surface, forming a cone.
-
Measure the height (h) and radius (r) of the powder cone.
-
Calculate the angle of repose using the formula: tan⁻¹(h/r).[7]
-
Protocol 3: Evaluation of Tablet Properties
This protocol details the standard tests performed to assess the quality of the compressed tablets.
Procedures:
-
Weight Variation:
-
Randomly select and weigh 20 individual tablets.
-
Calculate the average weight.
-
Determine the percentage deviation of each tablet from the average weight. The acceptance criteria are typically as per pharmacopeial standards.[7]
-
-
Hardness (Crushing Strength):
-
Use a tablet hardness tester.
-
Place a tablet diametrically between the platens of the tester.
-
Apply force until the tablet fractures.
-
Record the force required to break the tablet (typically in Newtons or kiloponds). Test at least 5-10 tablets.[7]
-
-
Thickness and Diameter:
-
Use a Vernier caliper to measure the thickness and diameter of at least 10 individual tablets.[7]
-
-
Friability:
-
Weigh a sample of tablets (typically a number of tablets with a combined weight close to 6.5 g).
-
Place the tablets in a Roche friabilator.
-
Rotate the drum at 25 rpm for 4 minutes (100 rotations).[7]
-
Remove the tablets, de-dust them, and re-weigh.
-
Calculate the percentage weight loss. A friability of less than 1% is generally considered acceptable.[7]
-
-
Disintegration Test:
-
Use a USP disintegration apparatus.
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Immerse the basket in the specified fluid (e.g., water or simulated gastric fluid) at 37°C ± 2°C.[12]
-
Operate the apparatus and record the time taken for all tablets to disintegrate completely (i.e., pass through the 10-mesh screen).[12][13]
-
-
Dissolution Test:
-
Use a USP dissolution apparatus (e.g., Apparatus 2 - Paddle).
-
Place each tablet in a separate vessel containing a specified volume of dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer) maintained at 37°C ± 0.5°C.
-
Stir the medium at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the samples for the concentration of the dissolved API using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
Visualizations
Caption: Workflow for Direct Compression Tablet Manufacturing.
Caption: Evaluation of Key Tablet Quality Attributes.
Caption: Functional Pathways of this compound.
References
- 1. dva.com [dva.com]
- 2. Neusilin [neusilin.com]
- 3. fujichemical.co.jp [fujichemical.co.jp]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. Porous this compound Tablets as Carrier of a Cyclosporine Self-Emulsifying Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stress-Dependent Particle Interactions of Magnesium Aluminometasilicates as Their Performance Factor in Powder Flow and Compaction Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of this compound (Neusilin US2) based surface solid dispersion of sorafenib tosylate using QbD approach: In vitro and in vivo pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neusilin.jp [neusilin.jp]
- 9. Porous this compound tablets as carrier of a cyclosporine self-emulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pharmalesson.com [pharmalesson.com]
- 12. pharmainform.com [pharmainform.com]
- 13. Disintegration and dissolution tests | PPTX [slideshare.net]
Application Notes and Protocols for Protein Adsorption Studies Using Magnesium Aluminometasilicate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for conducting protein adsorption studies using magnesium aluminometasilicate (MAS), a synthetic, amorphous excipient known for its high surface area and adsorbent properties. A common pharmaceutical grade of MAS is Neusilin® US2, which will be used as a representative example in the protocols outlined below. These studies are crucial for understanding the interactions between therapeutic proteins and silicate-based carriers, which is vital for the development of stable and effective drug delivery systems.
Introduction to this compound (MAS) in Protein Formulations
This compound (Al₂O₃·MgO·1.7SiO₂·xH₂O) is a multifunctional excipient widely used in the pharmaceutical industry.[1] Its key properties include a large specific surface area (approx. 300 m²/g for Neusilin® US2), high porosity, and significant oil and water adsorption capacity.[2][3] These characteristics make it an excellent carrier for converting liquid or oily active pharmaceutical ingredients (APIs) into free-flowing powders and for developing solid dispersions to enhance the solubility and stability of poorly water-soluble drugs.[4][5]
When used with protein therapeutics, MAS can serve as a carrier to create solid dosage forms or as a stabilizer. The adsorption of proteins onto the MAS surface is governed by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic forces.[6] Understanding the capacity, thermodynamics, and conformational changes associated with this adsorption is critical to ensure the protein remains stable and bioactive.
Characterization of this compound (Neusilin® US2)
Before initiating protein adsorption studies, it is essential to characterize the adsorbent material. Key parameters for a typical batch of Neusilin® US2 are provided in Table 1.
| Property | Typical Value |
| Chemical Formula | Al₂O₃·MgO·1.7SiO₂·xH₂O[1] |
| Physical Form | Amorphous white granules[2] |
| Specific Surface Area | ~300 m²/g[2] |
| Average Particle Size | ~106 µm[2] |
| pH (4% slurry) | 6.0 - 8.0[2] |
| Oil Adsorption Capacity | 2.7 - 3.4 mL/g[2] |
| Water Adsorption Capacity | 2.4 - 3.1 mL/g[2] |
Experimental Protocols
This section details the primary experimental methods for quantifying protein adsorption, determining thermodynamic parameters, and assessing protein structural changes upon adsorption to MAS.
Protocol 1: Determination of Adsorption Isotherms by Batch Depletion Method
This protocol determines the equilibrium adsorption capacity of MAS for a specific protein by measuring the decrease in protein concentration in a solution after incubation with the adsorbent.
Materials:
-
This compound (e.g., Neusilin® US2)
-
Model Protein (e.g., Lysozyme or Bovine Serum Albumin - BSA)
-
Buffer solution (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Benchtop microcentrifuge
-
UV-Vis Spectrophotometer
-
Pipettes and tips
Procedure:
-
Prepare Protein Stock Solution: Prepare a concentrated stock solution of the protein (e.g., 2 mg/mL Lysozyme) in the desired buffer. Determine the precise concentration using UV absorbance at 280 nm.
-
Prepare Adsorbent Slurry: Weigh a precise amount of MAS (e.g., 100 mg) and suspend it in a known volume of buffer (e.g., 10 mL) to create a 10 mg/mL slurry.
-
Set up Adsorption Series: In a series of microcentrifuge tubes, prepare different initial protein concentrations by diluting the stock solution. The final volume in each tube should be constant (e.g., 1 mL).
-
Initiate Adsorption: Add a fixed amount of the MAS slurry (e.g., 100 µL of the 10 mg/mL slurry, for a final MAS concentration of 1 mg/mL) to each tube. Include a control tube with protein solution but no MAS.
-
Equilibration: Incubate the tubes at a constant temperature (e.g., 25°C) on a tube rotator for a predetermined time to reach equilibrium (e.g., 2 hours). This time should be determined from preliminary kinetic studies.
-
Separation: Pellet the MAS particles by centrifugation (e.g., 10,000 x g for 15 minutes).[7]
-
Measure Final Concentration: Carefully collect the supernatant and measure the final protein concentration (Cₑ) using a UV-Vis spectrophotometer at 280 nm.
-
Calculate Adsorbed Amount: The amount of protein adsorbed per unit mass of MAS (qₑ, in mg/g) is calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m Where:
-
C₀ = Initial protein concentration (mg/mL)
-
Cₑ = Equilibrium (final) protein concentration in the supernatant (mg/mL)
-
V = Total volume of the solution (mL)
-
m = Mass of the MAS adsorbent (g)
-
-
Plot Isotherm: Plot qₑ (y-axis) versus Cₑ (x-axis) to generate the adsorption isotherm.
Data Analysis: The resulting isotherm can be fitted to models like the Langmuir or Freundlich equations to determine the maximum adsorption capacity and binding affinity.
-
Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface.
-
Cₑ / qₑ = (1 / (qₘₐₓ * Kₗ)) + (Cₑ / qₘₐₓ)
-
qₘₐₓ: Maximum adsorption capacity (mg/g)
-
Kₗ: Langmuir adsorption constant (L/mg)
-
-
Freundlich Isotherm: An empirical model for multilayer adsorption on a heterogeneous surface.
-
log(qₑ) = log(Kբ) + (1/n) * log(Cₑ)
-
Kբ: Freundlich constant related to adsorption capacity
-
n: Adsorption intensity
-
Protocol 2: Thermodynamic Analysis by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding process, providing a complete thermodynamic profile of the interaction in a single experiment.[8][9]
Materials:
-
Isothermal Titration Calorimeter
-
This compound (e.g., Neusilin® US2)
-
Model Protein (e.g., Lysozyme)
-
Dialysis buffer (e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.0)
-
Degasser
Procedure:
-
Sample Preparation:
-
Prepare a protein solution (e.g., 20-50 µM Lysozyme) in the dialysis buffer.
-
Prepare a fine, homogeneous suspension of MAS (e.g., 1-5 mg/mL) in the exact same dialysis buffer. Buffer mismatch is a critical source of error.
-
Dialyze the protein solution against the buffer extensively to ensure perfect buffer matching.
-
Degas both the protein solution and the MAS suspension for at least 30 minutes immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and syringe according to the instrument protocol.
-
-
Loading:
-
Load the MAS suspension into the sample cell (typically ~1.4 mL for older models, ~300 µL for newer models).
-
Load the protein solution into the injection syringe (typically ~250 µL for older models, ~100 µL for newer models).
-
-
Titration:
-
Perform a series of small injections (e.g., 20-30 injections of 5-10 µL each) of the protein solution into the MAS suspension.
-
Allow sufficient time between injections (e.g., 300 seconds) for the system to return to thermal equilibrium.
-
-
Control Experiment: Perform a control titration by injecting the protein solution into the buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the corrected heat per injection against the molar ratio of protein to MAS.
-
Fit the resulting binding isotherm using the instrument's software (e.g., with a one-site binding model) to determine the binding affinity (Kₐ or Kᴅ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) are then calculated automatically.
-
Protocol 3: Analysis of Protein Secondary Structure by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to detect changes in the protein's secondary structure (α-helix, β-sheet content) upon adsorption to MAS.[6] This is achieved by analyzing the position and shape of the amide I and amide II bands.[10]
Materials:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
This compound (e.g., Neusilin® US2)
-
Model Protein (e.g., Lysozyme)
-
Buffer solution (preferably in D₂O to minimize water interference in the amide region)
-
Centrifuge
Procedure:
-
Prepare Adsorbed Sample:
-
Incubate the protein with MAS at a saturating concentration (determined from the adsorption isotherm) for the equilibrium time.
-
Gently pellet the protein-MAS complex by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Carefully remove the supernatant and wash the pellet once with fresh buffer to remove any loosely bound or unbound protein.
-
Re-suspend the pellet in a minimal amount of buffer (or D₂O) to form a concentrated paste.
-
-
Prepare Control Samples:
-
A solution of the native protein at a high concentration in the same buffer.
-
A suspension of MAS in the buffer.
-
-
FTIR Measurement:
-
Acquire a background spectrum of the clean, dry ATR crystal.
-
Apply a small amount of the MAS-only suspension to the ATR crystal, dry it to a thin film, and collect its spectrum.
-
Thoroughly clean the crystal. Apply the native protein solution and collect its spectrum.
-
Thoroughly clean the crystal. Apply the protein-MAS paste to the ATR crystal and collect the spectrum. Ensure good contact between the sample and the crystal.
-
Collect spectra over a range of at least 1800-1500 cm⁻¹, with a resolution of 4 cm⁻¹ and co-adding at least 128 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Perform buffer and MAS spectral subtraction from the spectrum of the adsorbed protein.
-
Focus on the Amide I band (1700-1600 cm⁻¹) and Amide II band (1600-1500 cm⁻¹).
-
Perform second-derivative analysis and curve fitting on the Amide I band to deconvolute the overlapping peaks corresponding to different secondary structures (e.g., α-helix: ~1655 cm⁻¹, β-sheet: ~1630 cm⁻¹ and ~1685 cm⁻¹).[11]
-
Compare the percentage of each secondary structure in the adsorbed protein to that of the native protein to quantify conformational changes.
-
Data Presentation and Expected Results
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 2: Adsorption Isotherm Parameters for Proteins on Silicate-Based Materials This table provides representative data. Actual values must be determined experimentally.
| Protein | Adsorbent | pH | Isotherm Model | qₘₐₓ (mg/g) | Kₗ (L/mg) or Kբ | n | Reference |
| Lysozyme | Saponite (Clay) | - | - | 600 | - | - | [8] |
| Lysozyme | Functionalized Silica | 7.0 | Langmuir | 36.8 | - | - | [5] |
| BSA | Hydrophilic Surface | 7.4 | Langmuir-like | ~2.5 (mg/m²) | - | - | [1] |
Table 3: Thermodynamic Parameters for Protein-Material Interactions This table illustrates the type of data obtained from ITC. Values are hypothetical and for demonstration purposes only.
| Protein | Adsorbent | Temp (°C) | Kᴅ (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Protein X | MAS | 25 | Value | Value | Value | Value |
Table 4: Secondary Structure Analysis of Adsorbed Lysozyme from FTIR Illustrative data showing potential changes in protein conformation upon adsorption.
| Secondary Structure | Native Lysozyme (%) | Lysozyme Adsorbed on MAS (%) |
| α-Helix | 40 | 30 |
| β-Sheet | 15 | 25 |
| Turns/Random Coil | 45 | 45 |
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. Neusilin [neusilin.com]
- 2. chempoint.com [chempoint.com]
- 3. tech-en.fujichemical.co.jp [tech-en.fujichemical.co.jp]
- 4. Investigation of this compound (Neusilin US2) based surface solid dispersion of sorafenib tosylate using QbD approach: In vitro and in vivo pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dva.com [dva.com]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Intercalated theophylline-smectite hybrid for pH-mediated delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational changes during protein adsorption. FT-IR spectroscopic imaging of adsorbed fibrinogen layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin and Trypsin under Neutral Salts - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for FTIR analysis to identify functional groups in Magnesium aluminometasilicate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium aluminometasilicate is a synthetic, amorphous silicate (B1173343) widely utilized in the pharmaceutical industry as an excipient. Its primary functions include acting as a glidant, adsorbent, and stabilizing agent in various dosage forms. The performance of this compound is intrinsically linked to its chemical structure, particularly the arrangement of silicate, aluminate, and magnesium oxide networks. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique employed to identify the key functional groups present in a material. This application note provides a detailed procedure for using FTIR spectroscopy to characterize the functional groups in this compound, offering insights into its molecular structure.
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. By analyzing the resulting spectrum, which is a plot of infrared absorption versus wavenumber (cm⁻¹), the functional groups present in the molecule can be identified. For this compound, FTIR analysis can elucidate the presence and nature of Si-O-Si, Si-O-Al, Mg-O, and hydroxyl (O-H) bonds.
Experimental Protocols
Two primary methods are commonly used for the FTIR analysis of solid powder samples like this compound: the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.
This traditional method involves dispersing the sample in a dry KBr matrix and pressing it into a thin, transparent pellet.
Materials and Equipment:
-
FTIR Spectrometer
-
Hydraulic press with pellet die
-
Agate mortar and pestle
-
Spectroscopy grade Potassium Bromide (KBr), dried in an oven at 110°C for 2-3 hours and stored in a desiccator.[1]
-
Analytical balance
-
Spatula
-
Sample of this compound
Protocol:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound sample.[2][3]
-
Weigh approximately 100-200 mg of dry, spectroscopy grade KBr powder.[2]
-
Transfer the sample and KBr to a clean, dry agate mortar.
-
Gently grind the sample and KBr together using the pestle until a fine, homogeneous powder is obtained.[1] The goal is to uniformly disperse the sample particles within the KBr matrix.
-
-
Pellet Formation:
-
Carefully transfer the powder mixture into the pellet die.
-
Place the die into a hydraulic press.
-
Apply pressure gradually, typically in the range of 8-10 metric tons for a 13 mm die, to form a thin, transparent pellet.[4]
-
Maintain the pressure for 1-2 minutes to ensure the removal of trapped air and the formation of a dense pellet.[4]
-
-
FTIR Analysis:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the background spectrum of the empty sample compartment.
-
Acquire the FTIR spectrum of the sample pellet over a suitable spectral range, typically 4000-400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹ and accumulate a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
-
The ATR method is a simpler and faster technique that requires minimal sample preparation. It is particularly useful for analyzing fine powders directly.[5]
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond crystal)
-
Spatula
-
Sample of this compound
-
Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Protocol:
-
Instrument Preparation:
-
Ensure the ATR crystal is clean and free from any residues. Clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record the background spectrum with the clean, empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]
-
Use the pressure clamp of the ATR accessory to apply firm and consistent pressure on the sample, ensuring good contact between the powder and the crystal surface.[5]
-
Acquire the FTIR spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ and an appropriate number of scans.
-
-
Cleaning:
-
After the measurement, release the pressure and carefully remove the sample powder.
-
Clean the ATR crystal thoroughly with a solvent and lint-free wipe to prepare for the next sample.
-
Data Presentation: Characteristic Functional Groups
The FTIR spectrum of amorphous this compound is characterized by broad absorption bands due to the wide distribution of bond angles and lengths in its non-crystalline structure. The table below summarizes the expected characteristic absorption bands for the key functional groups.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3600 - 3200 (broad) | O-H stretching | Adsorbed water molecules and surface hydroxyl groups (Si-OH, Al-OH) |
| ~1635 | H-O-H bending | Bending vibration of adsorbed water |
| 1200 - 950 (very broad) | Asymmetric stretching of Si-O-T (T=Si, Al) | Predominantly Si-O-Si and Si-O-Al network vibrations |
| ~950 | Si-OH stretching | Stretching of silanol (B1196071) groups |
| 800 - 780 | Symmetric stretching of Si-O-Si | Symmetrical stretching within the silicate network |
| 700 - 500 | Si-O-Al and Al-O vibrations | Bending and stretching vibrations involving aluminum |
| Below 600 | Mg-O stretching and lattice vibrations | Vibrations involving magnesium in the silicate network |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the FTIR analysis of this compound.
Caption: Workflow for FTIR analysis of this compound.
Conclusion
FTIR spectroscopy is an effective and efficient method for the identification of key functional groups in this compound. The choice between the KBr pellet and ATR methods will depend on the available equipment and desired sample throughput, with ATR being the more rapid technique. The resulting spectrum, characterized by broad absorption bands, provides a unique fingerprint of the amorphous silicate network, confirming the presence of Si-O-Si, Si-O-Al, and hydroxyl groups. This information is crucial for quality control, stability studies, and understanding the performance of this compound as a pharmaceutical excipient.
References
- 1. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 2. pelletpressdiesets.com [pelletpressdiesets.com]
- 3. scienceijsar.com [scienceijsar.com]
- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 5. agilent.com [agilent.com]
Application Notes and Protocols: Magnesium Aluminometasilicate as a Carrier for Amorphous Solid Dispersions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magnesium aluminometasilicate (MAS) is a synthetic, amorphous silicate (B1173343) that has garnered significant attention as a versatile excipient in the pharmaceutical industry.[1] Its unique porous structure, high surface area, and large adsorption capacity make it an exceptional carrier for the development of amorphous solid dispersions (ASDs).[2][3] ASDs are a key strategy for enhancing the solubility and bioavailability of poorly water-soluble drugs, which constitute a significant portion of new chemical entities.[4] By dispersing the active pharmaceutical ingredient (API) in an amorphous state onto a carrier like MAS, the crystalline lattice energy of the drug is overcome, leading to improved dissolution rates and oral absorption.[5][6]
One of the most widely used grades of MAS for this application is Neusilin® US2, a neutral grade of this compound.[2][3] Its properties, such as a large specific surface area (around 300 m²/g) and high oil and water adsorption capacity, enable high drug loading and the formation of stable amorphous systems.[2][3] MAS can be utilized in various manufacturing processes for ASDs, including hot-melt extrusion, co-grinding, and spray drying, offering flexibility in formulation development.[2][5] Furthermore, it has been shown to restrict the reversion of the amorphous drug to its crystalline form, thereby enhancing the stability of the formulation.[3]
These application notes provide a comprehensive overview of the use of this compound as a carrier in ASDs, including quantitative data on its performance, detailed experimental protocols for preparation and characterization, and visual representations of key workflows and concepts.
Key Advantages of this compound in ASDs
-
Enhanced Solubility and Bioavailability: By maintaining the drug in a high-energy amorphous state, MAS significantly improves the dissolution rate and subsequent bioavailability of poorly soluble drugs.[5][7]
-
High Drug Loading Capacity: The porous nature and large surface area of MAS allow for high drug loading, with studies demonstrating successful formulations with up to 40% drug content.[2]
-
Physical Stability: MAS acts as a stabilizer, preventing the recrystallization of the amorphous API during storage, even under accelerated stability conditions.[5][8] The drug is entrapped within the pores of MAS, which inhibits molecular mobility.[2]
-
Improved Powder Properties: Formulations containing MAS often exhibit excellent flowability and compressibility, making them suitable for downstream processing into solid dosage forms like tablets.[2]
-
Versatility in Manufacturing: MAS is compatible with various manufacturing techniques for ASDs, including hot-melt extrusion (HME), co-grinding, and solvent evaporation methods like spray drying.[2][5]
-
Inert Carrier: As an inorganic carrier, MAS is generally inert and compatible with a wide range of APIs.[3]
Quantitative Data on Performance
The following tables summarize quantitative data from various studies, showcasing the effectiveness of this compound in enhancing the properties of amorphous solid dispersions.
Table 1: Drug Loading and Solubility Enhancement
| Drug | Formulation Composition | Preparation Method | Drug Loading (% w/w) | Solubility/Dissolution Enhancement | Reference |
| Ezetimibe | Ezetimibe (40%), Copovidone (45%), Neusilin® US2 (15%) | Hot-Melt Extrusion | 40 | Complete dissolution in 30 minutes in 0.1 N HCl. | [2] |
| Sorafenib (B1663141) Tosylate | Sorafenib Tosylate, Neusilin® US2, Sodium Dodecyl Sulphate | Modified Solvent Evaporation | Not Specified | Over 20-fold improvement in solubility; 97.13% cumulative release in 1 hour. | [5][9][10] |
| Indomethacin | Indomethacin (20-40%), Neusilin® | Hot-Melt Extrusion | 20, 30, 40 | 100% drug release within 1 hour. | [8] |
| Sulindac | Sulindac, Neusilin® (1:2 w/w) | Hot-Melt Extrusion | 33.3 | 100% release in 90 minutes (compared to 9% for the crystalline drug). | [3] |
| BAY 12-9566 | BAY 12-9566, Gelucire 50/13, Neusilin® US2 | Hot-Melt Granulation | Up to 30 | Enhanced dissolution compared to the physical mixture. | [11] |
Table 2: Stability of Amorphous Solid Dispersions with MAS
| Drug | Formulation Composition | Storage Conditions | Stability Outcome | Reference |
| Ezetimibe | Ezetimibe, Copovidone, Neusilin® US2 | Accelerated conditions | Ternary dispersion tablets remained stable. | [2] |
| Indomethacin | Indomethacin, Neusilin® | 40°C / 75% RH | Remained amorphous for 12 months. | [8] |
| Sulindac | Sulindac, Neusilin® | 40°C / 75% RH | Remained amorphous after 3 months. | [3][12] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of amorphous solid dispersions using this compound.
Preparation of Amorphous Solid Dispersions
Hot-melt extrusion is a solvent-free process that involves the mixing and melting of the API and carrier at an elevated temperature to form a solid dispersion.
Protocol:
-
Premixing: Accurately weigh the required amounts of the API, this compound (e.g., Neusilin® US2), and any other polymeric carriers (e.g., copovidone).
-
Blending: Blend the powders using a suitable blender (e.g., a V-blender or a high-shear mixer) for a sufficient time to ensure a homogenous mixture.
-
Extruder Setup:
-
Set up a twin-screw extruder with a suitable screw configuration, often including mixing zones to ensure thorough dispersion.
-
Set the temperature profile for the different zones of the extruder barrel. For example, for an Ezetimibe formulation, Zone 1 can be at ambient temperature, while Zones 2-8 can be set between 170-180°C.[2] The die temperature is typically set slightly lower than the barrel temperature.
-
-
Extrusion:
-
Cooling and Collection: Collect the extruded filament (extrudate) on a conveyor belt and allow it to cool to room temperature.
-
Milling: Mill the cooled extrudate to a fine powder of a desired particle size using a suitable mill (e.g., a hammer mill or a ball mill).
-
Storage: Store the milled ASD powder in a desiccator to protect it from moisture.
Spray drying is a continuous process that converts a solution of the API and carrier into a dry powder.
Protocol:
-
Solution Preparation: Dissolve the API and this compound in a suitable common solvent or solvent mixture (e.g., methanol, acetone). Ensure complete dissolution to form a homogenous solution.
-
Spray Dryer Setup:
-
Set the inlet temperature of the spray dryer to a value that allows for efficient solvent evaporation without degrading the API.
-
Set the atomization gas flow rate and the feed pump rate to achieve the desired droplet size and drying conditions.
-
The outlet temperature is a result of the process parameters and should be monitored.
-
-
Spray Drying:
-
Pump the feed solution through the atomizer nozzle into the drying chamber.
-
The hot drying gas (typically nitrogen for organic solvents) rapidly evaporates the solvent from the atomized droplets, forming solid particles.
-
-
Particle Collection: Collect the dried ASD powder from the cyclone separator.
-
Secondary Drying: If necessary, subject the collected powder to further drying under vacuum to remove any residual solvent.
-
Storage: Store the spray-dried ASD powder in a desiccator.
Characterization of Amorphous Solid Dispersions
DSC is used to determine the physical state of the API in the solid dispersion (amorphous or crystalline).
Protocol:
-
Sample Preparation: Accurately weigh 2-10 mg of the ASD powder into an aluminum DSC pan.[13] Hermetically seal the pan. Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Analysis:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the expected melting point of the crystalline drug.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
An amorphous solid will show a glass transition (Tg), which is a stepwise change in the baseline of the DSC thermogram.
-
A crystalline solid will show a sharp endothermic peak corresponding to its melting point (Tm).
-
The absence of a melting peak for the API in the ASD thermogram confirms its amorphous state.
-
PXRD is another critical technique to confirm the amorphous nature of the API in the solid dispersion.
Protocol:
-
Sample Preparation: Pack the ASD powder into a sample holder. Ensure the surface of the powder is flat and level with the holder.
-
Instrument Setup: Place the sample holder into the PXRD instrument.
-
Data Collection:
-
Scan the sample over a defined range of 2θ angles (e.g., 5° to 40°).
-
Use a specific X-ray source (e.g., Cu Kα radiation).
-
-
Data Analysis:
-
Crystalline materials produce sharp, characteristic diffraction peaks at specific 2θ angles.
-
Amorphous materials do not have a long-range ordered structure and therefore produce a diffuse halo pattern with no sharp peaks.
-
The absence of sharp peaks corresponding to the crystalline API in the PXRD pattern of the ASD confirms its amorphous state.
-
This test evaluates the rate and extent of drug release from the ASD in a specific dissolution medium.
Protocol:
-
Apparatus Setup:
-
Use a USP Type II (paddle) dissolution apparatus.
-
Fill the dissolution vessels with a specified volume (e.g., 500 mL or 900 mL) of the desired dissolution medium (e.g., 0.1 N HCl, phosphate (B84403) buffer pH 6.8).
-
Maintain the temperature of the medium at 37 ± 0.5°C.
-
-
Test Execution:
-
Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).
-
Introduce a known amount of the ASD powder or a tablet containing the ASD into each dissolution vessel.
-
-
Sampling:
-
Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
-
Sample Analysis:
-
Analyze the concentration of the dissolved drug in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the percentage of drug released versus time to generate a dissolution profile.
-
Conclusion
This compound is a highly effective and versatile carrier for the formulation of amorphous solid dispersions. Its unique physicochemical properties enable high drug loading, enhance the solubility and dissolution of poorly soluble drugs, and ensure the physical stability of the amorphous form. The compatibility of MAS with various manufacturing technologies provides formulators with a robust platform to address the challenges associated with poorly soluble compounds. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development, facilitating the successful application of this compound in amorphous solid dispersion technology.
References
- 1. mcgill.ca [mcgill.ca]
- 2. mdpi.com [mdpi.com]
- 3. neusilin.jp [neusilin.jp]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Magnesium Aluminum Silicate [drugfuture.com]
- 8. neusilin.jp [neusilin.jp]
- 9. Investigation of this compound (Neusilin US2) based surface solid dispersion of sorafenib tosylate using QbD approach: In vitro and in vivo pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Enhanced drug dissolution and bulk properties of solid dispersions granulated with a surface adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dva.com [dva.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
Troubleshooting & Optimization
Common challenges in formulating tablets with a high percentage of Magnesium aluminometasilicate.
Technical Support Center: Formulating with Magnesium Aluminometasilicate (MAS)
Welcome to the technical support center for formulating tablets with a high percentage of this compound (MAS). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during formulation and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MAS) and what are its primary functions in tablet formulation?
This compound (MAS), such as the Neusilin® grades, is a synthetic, amorphous, and highly porous excipient.[1][2] Its multifunctional nature allows it to be used as a binder, disintegrant, glidant, and an adsorbent for liquid or poorly soluble active pharmaceutical ingredients (APIs).[3][4][5] Due to its extremely large specific surface area and high porosity, it is particularly effective in improving the quality of tablets, powders, and granules.[6][7] It can be used in both direct compression and wet granulation processes.[1][8]
Q2: How does MAS improve the flowability of a powder blend?
At low concentrations, MAS acts as a glidant, reducing inter-particle friction and improving powder flow.[6][9] Some grades, like Neusilin® UFL2, can stick to the surface of other particles, facilitating flow in a 'roller blade' model.[1] However, its effect on flow is complex and depends on the concentration and the applied pressure.[2][6] While it improves the flow of many cohesive powders, formulations with a very high percentage of MAS may still require optimization to achieve desired flow characteristics.
Q3: Can MAS be used to formulate tablets with oily or liquid APIs?
Yes, this is one of its primary applications. MAS has a high oil and water adsorption capacity due to its high porosity and large surface area.[1] It can convert oily or liquid APIs, including self-emulsifying drug delivery systems (SEDDS), into free-flowing powders suitable for direct compression.[10] This allows for the creation of solid dosage forms from liquid ingredients, which can improve stability and processability.[3][11]
Q4: What is the "function switching" characteristic of MAS?
MAS exhibits a unique pressure-dependent behavior.[6][9] Under low-stress conditions (like in a free-flowing powder), its particles maintain a repulsive character, allowing it to act as a glidant.[6][12] When a threshold compression force is applied during tableting, the MAS particles can be destroyed, forming new surfaces that lead to strong inter-particle interactions.[2][6][9] This allows it to switch functions and act as an effective binder, creating hard tablets even at low compression forces.[6][8][9]
Q5: Is MAS compatible with all types of disintegrants?
Formulation studies suggest that the choice of disintegrant is important when using high concentrations of MAS. While MAS itself has disintegrant properties, its performance can be affected by other excipients.[4][5][13] For some MAS grades like Neusilin® US2, croscarmellose sodium is recommended as a highly compatible superdisintegrant.[8] In contrast, some starch-based disintegrants may not perform as effectively in combination with Neusilin® US2.[8]
Troubleshooting Guide
Issue 1: Poor Powder Flowability
Q: My powder blend containing a high percentage of MAS has poor flow. How can I improve it?
A: While MAS can improve flow, high concentrations can sometimes lead to challenges.
-
Initial Assessment: First, characterize the flow of your blend using standard methods like Angle of Repose or Carr's Index to quantify the problem.
-
Glidant Optimization: Although MAS has glidant properties, at high percentages, the blend may benefit from the addition of a traditional glidant like colloidal silicon dioxide (0.25-1.0%).[14]
-
Particle Size & Morphology: Ensure the MAS grade you are using is suitable for direct compression. Spherically shaped, spray-dried grades (e.g., Neusilin® US2) generally offer better flowability than fine powder grades.[11]
-
Granulation: If the API load is high and the blend remains cohesive, consider a granulation step (wet or dry) to increase particle size and improve uniformity, which significantly enhances flow.[14][15]
Issue 2: Low Tablet Hardness or High Friability
Q: My tablets are too soft or fail friability testing, despite using a high percentage of MAS.
A: This can be caused by insufficient compression force, improper lubrication, or formulation interactions.
-
Increase Compression Force: MAS requires a certain threshold pressure to activate its binding properties.[6][9] Gradually increase the compression force and monitor tablet hardness. MAS formulations can often produce very hard tablets at relatively low compression forces.[1][8][16]
-
Optimize Lubricant: Over-lubrication with magnesium stearate (B1226849) can significantly reduce tablet hardness by coating the particles and preventing strong bonds from forming.[17][18] Try reducing the lubricant concentration (e.g., to 0.25-0.5%) or the blending time.[17]
-
Binder Selection: While MAS is a good binder, high-dose formulations may require an additional binder to enhance compressibility.[14]
-
Check for High Liquid Load: If you have adsorbed a high percentage of oil or liquid onto the MAS, it can lead to softer tablets.[19] You may need to increase the ratio of MAS to liquid or add other excipients to improve compaction.
Issue 3: Long Disintegration Time or Slow Dissolution
Q: My MAS-based tablets have very long disintegration times, leading to poor dissolution.
A: High tablet hardness and the hydrophobic nature of adsorbed liquids can delay disintegration.
-
Incorporate a Superdisintegrant: This is the most critical step. Adding a superdisintegrant like crospovidone or croscarmellose sodium (e.g., 3-5%) can significantly improve disintegration, even for highly loaded and very hard tablets.[11][19] The addition of a superdisintegrant was shown to markedly improve drug absorption from loaded MAS tablets in vivo.[11]
-
Balance Hardness: While high hardness is good for handling, excessively hard tablets may have low porosity, hindering water penetration.[14] Try to find a balance between acceptable hardness and rapid disintegration by adjusting the compression force.
-
Drug Desorption: In some cases, the drug may be strongly adsorbed onto the MAS, slowing its release even after the tablet disintegrates.[3] This can sometimes be mitigated by including hydrophilic polymers or surfactants in the formulation to facilitate hydration and drug desorption.[3]
-
Hydrophobicity: When MAS is used as a carrier for lipids or oils (S-SEDDS), the formulation can become hydrophobic, delaying water ingress.[19] The inclusion of a superdisintegrant is essential to overcome this.[11][19]
Data and Experimental Protocols
Data Summary Tables
Table 1: Typical Concentration of MAS in Oral Formulations
| Application | Concentration (%) | Reference(s) |
|---|---|---|
| Binder | 2 - 10% | [13] |
| Disintegrant | 2 - 10% | [13] |
| Adsorbent / Carrier | 10 - 50% | [13] |
| Glidant | Up to 1% |[2] |
Table 2: Influence of MAS on Tablet Quality Parameters (Comparative Data)
| Formulation Base | Added Excipient (10%) | Tablet Hardness (N) | Disintegration Time | Key Observation | Reference(s) |
|---|---|---|---|---|---|
| Corn Starch / Lactose | Colloidal Silica | Lower | - | Standard glidant effect. | [8],[16] |
| Corn Starch / Lactose | Neusilin® US2 | Higher | Affected by other excipients | MAS significantly increases tablet hardness compared to traditional glidants. | [8],[16] |
| MAS (Neusilin® US2) | None (for liquid load) | Satisfactory | > 6 hours (for loaded tablet) | Without a disintegrant, drug release is very slow. | [11] |
| MAS (Neusilin® US2) | 10% Crospovidone | Satisfactory | < 3 minutes (for loaded tablet) | Superdisintegrant is crucial for rapid disintegration and drug release from loaded tablets. |[11] |
Experimental Protocols
1. Protocol: Powder Flow Characterization
-
Objective: To determine the flow properties of the MAS blend.
-
Methods:
-
Angle of Repose: Allow the powder to flow through a funnel onto a flat surface. Measure the angle between the surface and the slope of the powder cone. An angle < 30° indicates good flow, while > 40° suggests poor flow.
-
Bulk and Tapped Density: Pour a known mass of powder into a graduated cylinder and record the volume (Bulk Density). Tap the cylinder mechanically for a set number of taps (B36270) (e.g., 100, 500, 1250) until the volume is constant and record the new volume (Tapped Density).
-
Calculations:
-
Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100. A value < 15% indicates good flowability.
-
Hausner Ratio = Tapped Density / Bulk Density. A value < 1.25 indicates good flowability.
-
-
2. Protocol: Tablet Quality Testing
-
Objective: To evaluate the physical properties of the compressed tablets.
-
Methods:
-
Hardness (Breaking Force): Place a tablet in a tablet hardness tester and measure the force (in Newtons or kiloponds) required to fracture it diametrically. Test at least 10 tablets and calculate the average.
-
Friability: Weigh a sample of tablets (typically around 6.5 g) and place them in a friabilator. Rotate the drum for 100 revolutions. Remove the tablets, de-dust them, and re-weigh. Calculate the percentage of weight loss. A value of < 1% is generally acceptable.
-
Disintegration: Place one tablet in each of the six tubes of the disintegration apparatus basket. Operate the apparatus in a specified medium (e.g., water or 0.1 N HCl) at 37°C. Record the time required for all tablets to completely disintegrate.
-
Dissolution: Place a tablet in a vessel of a dissolution apparatus (e.g., USP Apparatus 2, paddle) containing a specified dissolution medium at 37°C. Withdraw samples at predetermined time intervals and analyze the amount of dissolved API using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Logical Relationships Diagram
References
- 1. fujichemical.co.jp [fujichemical.co.jp]
- 2. mdpi.com [mdpi.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. nbinno.com [nbinno.com]
- 5. Magnesium aluminum silicate - CD Formulation [formulationbio.com]
- 6. Stress-Dependent Particle Interactions of Magnesium Aluminometasilicates as Their Performance Factor in Powder Flow and Compaction Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. dva.com [dva.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. This compound [benchchem.com]
- 11. Porous this compound Tablets as Carrier of a Cyclosporine Self-Emulsifying Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Stress-Dependent Particle Interactions of Magnesium Aluminometasilicates as Their Performance Factor in Powder Flow and Compaction Applications | Semantic Scholar [semanticscholar.org]
- 13. phexcom.com [phexcom.com]
- 14. Troubleshooting Formulation Issues in High-Dose Tablets – Pharma.Tips [pharma.tips]
- 15. experts.umn.edu [experts.umn.edu]
- 16. biozoomer.com [biozoomer.com]
- 17. An experimental investigation of the effect of the amount of lubricant on tablet properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Drug Dissolution from Magnesium Aluminometasilicate Tablets
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the dissolution rate of drugs from Magnesium Aluminometasilicate (MAS) tablets.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work, offering potential causes and solutions in a question-and-answer format.
Q1: My drug exhibits poor dissolution from MAS tablets, even with the inclusion of a superdisintegrant. What are the potential causes and how can I resolve this?
Possible Causes:
-
Strong Drug-MAS Binding: The drug may be strongly adsorbed onto the surface of the MAS, hindering its release into the dissolution medium. The silanol (B1196071) groups on the surface of MAS can form hydrogen bonds with drug molecules, leading to strong interactions.[1][2][3]
-
Inadequate Disintegrant Concentration or Type: The concentration of the superdisintegrant may be insufficient to overcome the cohesive forces of the tablet matrix, or the chosen disintegrant may not be the most effective for the formulation.
-
High Compression Force: Excessive compression force during tableting can lead to very hard tablets with low porosity, which prevents the dissolution medium from penetrating the tablet and facilitating disintegration and drug release.[4][5]
-
Hydrophobic Drug Properties: The inherent hydrophobicity of the drug can lead to poor wetting, even if the tablet disintegrates.
Solutions:
-
Optimize Superdisintegrant: Increase the concentration of the superdisintegrant (typically 2-5% for conventional tablets, but can be higher for orally disintegrating tablets) or evaluate different types of superdisintegrants such as crospovidone, croscarmellose sodium, or sodium starch glycolate (B3277807).[6][7] The addition of a superdisintegrant has been shown to markedly improve drug absorption from MAS-based formulations.[8][9]
-
Incorporate a Surfactant: Adding a surfactant, like sodium lauryl sulfate (B86663) (SLS), to the formulation can improve the wettability of a hydrophobic drug and enhance its dissolution.[6]
-
Reduce Compression Force: Lower the compression force to produce tablets with optimal hardness and porosity that allow for rapid ingress of the dissolution medium.[4]
-
Employ Solid Dispersion Techniques: Consider preparing a solid dispersion of the drug with MAS. This can enhance dissolution by presenting the drug in an amorphous, high-energy state.[1][10][11]
Q2: I'm observing a slow and incomplete release of my lipophilic drug from a self-nanoemulsifying drug delivery system (SNEDDS) solidified with MAS. What could be the issue and what is the remedy?
Possible Cause:
-
Slow Desorption from MAS: Over time, lipophilic drugs can exhibit slowed desorption from the MAS carrier, especially during stability studies.[1]
Solution:
-
Incorporate a Hydration and Emulsification Enhancer: The addition of a substance like polyvinyl alcohol (PVA) to the formulation can help. PVA can block the mesoporous areas of the silicate (B1173343), which ensures better hydration and emulsification of the adsorbed oily phase, leading to improved drug release even after long-term storage.[1]
Q3: My tablet formulation with MAS shows good disintegration, but the dissolution rate is still suboptimal. What formulation components should I investigate?
Possible Causes:
-
Binder and Lubricant Effects: The type and concentration of binders and lubricants can significantly impact dissolution. Excessive binder can slow disintegration, while hydrophobic lubricants like magnesium stearate (B1226849) can form a film around the drug particles, hindering their wetting and dissolution.[6][12]
-
Filler Properties: The choice of filler can also play a role. Water-soluble fillers generally promote faster dissolution compared to insoluble ones.[6]
Solutions:
-
Optimize Binder-to-Disintegrant Ratio: Ensure a balanced ratio to achieve rapid disintegration.[6]
-
Adjust Lubricant Levels: Limit the concentration of magnesium stearate to 0.5-1% and consider using a more hydrophilic lubricant.[6]
-
Select Appropriate Fillers: Utilize water-soluble fillers like lactose (B1674315) or mannitol (B672) to facilitate faster dissolution.[6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of MAS in pharmaceutical formulations to enhance drug dissolution.
Q1: What is the primary mechanism by which this compound (MAS) can improve the dissolution rate of poorly soluble drugs?
This compound primarily enhances the dissolution of poorly water-soluble drugs through the formation of amorphous solid dispersions.[1][10] By dispersing the drug onto the high-surface-area, porous structure of MAS, the drug's crystalline structure is disrupted, converting it into a higher-energy amorphous state.[1][13] This amorphous form has a higher apparent solubility and dissolves more rapidly than the crystalline form. The large surface area of MAS also allows for a greater area of contact between the drug and the dissolution medium.[1]
Q2: What are the different strategies to enhance drug dissolution from MAS tablets?
Several strategies can be employed:
-
Use of Superdisintegrants: Incorporating superdisintegrants like crospovidone, croscarmellose sodium, and sodium starch glycolate promotes rapid tablet breakup, increasing the surface area available for dissolution.[6][8][9]
-
Solid Dispersion Techniques: This is a key strategy where the drug is dispersed in an inert carrier like MAS.[11][14] Methods to prepare solid dispersions include:
-
Solvent Evaporation: The drug and a carrier are dissolved in a common solvent, which is then evaporated.[14][15]
-
Melting (Fusion) Method: The drug is dissolved in the molten carrier.[11]
-
Hot-Melt Extrusion: A mixture of the drug and carrier is processed at an elevated temperature through an extruder.[11]
-
-
Liquisolid Compacts & Solidified SNEDDS: Liquid formulations of the drug, such as solutions in non-volatile solvents or self-nanoemulsifying drug delivery systems (SNEDDS), can be adsorbed onto MAS to create a dry, free-flowing powder that can be compressed into tablets.[1][8][10] This approach is particularly useful for oily drugs or drugs with very poor aqueous solubility.
-
Particle Size Reduction: Reducing the particle size of the drug through techniques like micronization or nanonization increases the surface area, which can lead to a higher dissolution rate.[16][17] Co-grinding the drug with MAS can also lead to amorphization and improved physical stability.[1]
Q3: Are there different grades of this compound, and does the grade affect drug dissolution?
Yes, there are different grades of MAS, often known by trade names like Neusilin®. These grades can vary in their physical properties such as particle size, specific surface area, and oil and water adsorption capacity.[10][18] These differences can influence the drug loading capacity, flowability of the powder mixture, and ultimately, the drug release profile from the final tablet. For example, a grade with a higher specific surface area may be more effective at creating an amorphous solid dispersion.[10]
Q4: Can the manufacturing process itself influence the dissolution rate from MAS tablets?
Absolutely. The manufacturing process plays a critical role:
-
Granulation Method: Wet granulation can be used, but the choice of binder and drying conditions are important. Hot-melt granulation is also a viable technique for preparing solid dispersions with MAS.[10]
-
Compression Force: As mentioned in the troubleshooting section, high compression forces can decrease tablet porosity and hinder dissolution.[4][5]
-
Lubrication Time: Over-lubrication with hydrophobic lubricants like magnesium stearate can negatively impact wetting and dissolution.[12]
Data Presentation
Table 1: Comparison of Dissolution Enhancement Strategies for MAS Tablets
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Superdisintegrants | Promotes rapid tablet disintegration, increasing surface area. | Simple to incorporate, effective for many formulations. | May not be sufficient for very poorly soluble or strongly adsorbed drugs. |
| Solid Dispersion | Converts the drug to a high-energy amorphous state, increasing apparent solubility.[1][11] | Significant enhancement in dissolution rate and bioavailability.[1][10] | Potential for physical instability (recrystallization) of the amorphous drug. |
| Liquisolid Compacts | The drug is in a solubilized state within a liquid vehicle, which is then adsorbed onto a carrier. | Can be used for oily drugs and can enhance the dissolution of poorly soluble drugs. | Higher amounts of excipients may be needed, potentially leading to larger tablets. |
| Particle Size Reduction | Increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[14][16] | A well-established technique. | May lead to particle aggregation; may not be sufficient for drugs with very low intrinsic solubility. |
Experimental Protocols
1. Preparation of a Solid Dispersion by the Solvent Evaporation Method
-
Dissolution: Accurately weigh the drug and a hydrophilic polymer (e.g., Poloxamer 188 or Soluplus®) and dissolve them in a suitable organic solvent (e.g., ethanol, methanol).[14][15]
-
Adsorption: To this solution, add a pre-weighed amount of this compound (e.g., Neusilin® US2) and mix thoroughly to ensure uniform adsorption of the drug-polymer solution onto the carrier.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry powder is obtained.[14]
-
Drying and Sieving: Further dry the powder in a vacuum oven to remove any residual solvent. The resulting solid dispersion can then be passed through a sieve to obtain a uniform particle size.
-
Characterization: The prepared solid dispersion should be characterized for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).[15]
2. In Vitro Dissolution Testing of MAS Tablets
-
Apparatus: Use a USP Dissolution Apparatus, typically Apparatus 2 (Paddle Method).[19][20][21]
-
Dissolution Medium: Select an appropriate dissolution medium. This could be purified water, 0.1 N HCl (to simulate gastric fluid), or phosphate (B84403) buffer of a specific pH (e.g., pH 6.8 to simulate intestinal fluid). The volume is typically 500 mL or 900 mL.[19][22]
-
Test Conditions: Maintain the temperature of the dissolution medium at 37 ± 0.5°C. Set the paddle rotation speed, commonly at 50 or 75 RPM.[19][23]
-
Procedure: Place one tablet in each dissolution vessel. Start the apparatus.
-
Sampling: Withdraw samples (e.g., 5 mL) from each vessel at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[24]
-
Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point.
Visualizations
Caption: Troubleshooting workflow for poor drug dissolution from MAS tablets.
Caption: Mechanism of dissolution enhancement via solid dispersion with MAS.
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. researchgate.net [researchgate.net]
- 3. A molecular understanding of magnesium aluminium silicate - drug, drug - polymer, magnesium aluminium silicate - polymer nanocomposite complex interactions in modulating drug release: Towards zero order release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmalesson.com [pharmalesson.com]
- 6. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 7. pharmtech.com [pharmtech.com]
- 8. Porous this compound Tablets as Carrier of a Cyclosporine Self-Emulsifying Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Porous this compound tablets as carrier of a cyclosporine self-emulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijisrt.com [ijisrt.com]
- 12. pharmacyfreak.com [pharmacyfreak.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 16. Pharmaceutical particle size reduction techniques [wisdomlib.org]
- 17. Mechanical Particle-Size Reduction Techniques | Semantic Scholar [semanticscholar.org]
- 18. Stress-Dependent Particle Interactions of Magnesium Aluminometasilicates as Their Performance Factor in Powder Flow and Compaction Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 21. contractlaboratory.com [contractlaboratory.com]
- 22. ijpsonline.com [ijpsonline.com]
- 23. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 24. Dissolution testing - Wikipedia [en.wikipedia.org]
Addressing stability issues in aqueous suspensions of Magnesium aluminometasilicate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues in aqueous suspensions of Magnesium Aluminometasilicate (MAS).
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common stability problems encountered during the formulation and storage of aqueous MAS suspensions.
Issue 1: Poor Suspension Stability / Rapid Sedimentation
Symptoms:
-
Visible separation of solid particles and liquid phase shortly after preparation.
-
Formation of a loose, easily disturbed sediment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor suspension stability.
Issue 2: Caking (Formation of a Hard, Non-redispersible Sediment)
Symptoms:
-
A dense, compact sediment forms at the bottom of the container.
-
Sediment is difficult or impossible to resuspend by shaking.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for caking in suspensions.
Issue 3: Inconsistent or Undesirable Viscosity
Symptoms:
-
The suspension is too thick to pour or too thin to maintain suspension.
-
Viscosity changes significantly over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for viscosity issues.
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of this compound for a stable aqueous suspension?
Aqueous dispersions of MAS at 1-2% w/v are typically thin colloidal suspensions.[1] To achieve a more viscous, gel-like structure that effectively suspends particles, concentrations of 3% w/v and above are recommended.[1] At concentrations of 4-5% w/v, thick, white colloidal sols are formed, and at 10% w/v, firm gels are produced.[1]
2. How does pH affect the stability of MAS suspensions?
This compound is stable over a wide pH range.[1] Specifically, aluminum magnesium hydroxide (B78521) positive sol, a related compound, is stable in the pH range of 5 to 10.[2] Below pH 5, acidic dissolution of the sol can occur, and above pH 10.5, the surface hydroxyls of the sol particles can lose hydrions, leading to instability.[2]
3. Can I use other polymers with this compound to improve stability?
Yes, synergistic effects on viscosity are observed when MAS is combined with other suspending agents like xanthan gum or sodium carboxymethylcellulose (SCMC).[1][3][4] These combinations can significantly increase the viscosity and stability of the suspension.[1][5] For instance, incorporating MAS into sodium alginate gels can change the rheological behavior from Newtonian to pseudoplastic with thixotropic properties.[3]
4. My suspension is forming a hard cake that is difficult to redisperse. What can I do?
The formation of a hard cake is often due to the particles settling in a deflocculated state. To prevent this, you can induce controlled flocculation. This can be achieved by adding electrolytes or adjusting the pH. The use of polymer-MAS composite dispersions has been shown to provide a higher degree of flocculation and a lower redispersibility value, leading to a low tendency for caking.[3] Specifically, SCMC-MAS dispersions have demonstrated high efficiency in this regard.[3]
5. How do electrolytes influence the viscosity of MAS suspensions?
The viscosity of MAS suspensions generally increases with the addition of electrolytes.[1] The effect of electrolytes depends on the cation valence and size, as well as its concentration.[5] Cations with a greater positive charge and/or a smaller hydrated radius are more strongly attracted to the clay surface, leading to a more significant impact on the colloidal structure.[5]
6. I am observing drug adsorption to the MAS, which might affect bioavailability. How can this be addressed?
This compound has a high surface area and can adsorb drug substances, which in some cases can slow down desorption and affect bioavailability.[6] One approach to minimize this is to co-formulate with polyvinyl alcohol, which can block the mesoporous area of the silicate (B1173343) and ensure better drug release, even after long-term storage.[6]
Data Presentation
Table 1: Effect of MAS Concentration on Viscosity of Aqueous Dispersions
| MAS Concentration (% w/v) | Description of Dispersion[1] |
| 1-2 | Thin colloidal suspensions |
| 3 | Opaque, thixotropic dispersions |
| 4-5 | Thick, white colloidal sols |
| 10 | Firm gels |
Table 2: Influence of Polymer-MAS Composites on Acetaminophen (ACT) Suspension Stability (at 14 days)
| Flocculating/Suspending Agent | Sedimentation Volume[3] | Degree of Flocculation[3] |
| Control (Water) | ~0.1 | 1.0 |
| 0.5% SCMC | ~0.2 | ~2.0 |
| 0.5% SCMC + 0.1% MAS | ~0.25 | ~2.5 |
| 0.5% SCMC + 0.5% MAS | ~0.3 | ~3.0 |
| 0.5% SCMC + 1.0% MAS | ~0.4 | ~4.0 |
| 1.0% SA | ~0.15 | ~1.5 |
| 1.0% SA + 0.1% MAS | ~0.2 | ~2.0 |
| 1.0% SA + 0.5% MAS | ~0.25 | ~2.5 |
| 1.0% SA + 1.0% MAS | ~0.3 | ~3.0 |
Experimental Protocols
Protocol 1: Preparation of a Basic Aqueous MAS Suspension
-
Hydration of MAS:
-
Weigh the desired amount of this compound powder.
-
Heat a portion of the purified water to 70-80°C (if compatible with other formulation components).
-
Slowly add the MAS powder to the hot water while stirring with a high-shear mixer (e.g., homogenizer) until a smooth, uniform dispersion is formed. Pre-hydration in hot water can improve the efficiency of the process.[3]
-
Continue mixing for a specified period (e.g., 15-30 minutes) to ensure complete hydration.[3]
-
-
Incorporation of Other Ingredients:
-
Dissolve any water-soluble components (e.g., buffers, preservatives, active pharmaceutical ingredients) in the remaining portion of the water.
-
Slowly add this solution to the hydrated MAS dispersion with continuous mixing.
-
-
Final Volume Adjustment:
-
Add the remaining water to reach the final desired volume and mix until uniform.
-
Allow the suspension to stand overnight to ensure full hydration and stabilization.[3]
-
Protocol 2: Evaluation of Suspension Stability - Sedimentation Volume and Redispersibility
-
Sedimentation Volume (F):
-
Pour a known volume (e.g., 50 mL) of the prepared suspension into a graduated cylinder and seal it.
-
Store the cylinder at a constant temperature in an undisturbed location.
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), record the volume of the sediment (Vu).
-
Calculate the sedimentation volume (F) using the following formula:
-
F = Vu / Vo (where Vo is the original volume of the suspension).[3]
-
-
A value of F closer to 1 indicates better suspension stability.
-
-
Redispersibility:
-
After a predetermined period of sedimentation, gently invert the graduated cylinder through 180° and back.
-
Count the number of inversions required to completely resuspend the sediment.
-
A lower number of inversions indicates better redispersibility and a lower tendency for caking.
-
Protocol 3: Rheological Characterization
-
Instrumentation:
-
Use a rotational viscometer or rheometer equipped with a suitable spindle or geometry (e.g., concentric cylinders or cone and plate).
-
-
Procedure:
-
Equilibrate the suspension sample to a controlled temperature (e.g., 25°C).
-
Measure the viscosity at a range of shear rates (e.g., from 0.1 to 100 s⁻¹).
-
Plot the viscosity versus shear rate to determine the flow behavior (e.g., Newtonian, pseudoplastic, or dilatant).
-
To assess thixotropy, create a rheogram by plotting shear stress versus shear rate as the shear rate is increased and then decreased. A hysteresis loop between the upward and downward curves indicates thixotropic behavior.
-
References
- 1. phexcom.com [phexcom.com]
- 2. Effect of pH and Electrolytes on Stability of Aluminium Magnesium Hydroxide Positive Sol [yyhx.ciac.jl.cn]
- 3. Polymer–Magnesium Aluminum Silicate Composite Dispersions for Improved Physical Stability of Acetaminophen Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vanderbiltminerals.com [vanderbiltminerals.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
Technical Support Center: Adjusting pH to Control Release from Magnesium Aluminometasilicate Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the release profile of active pharmaceutical ingredients (APIs) from magnesium aluminometasilicate (MAS) matrices by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a controlled-release agent?
This compound (MAS), commercially known as Neusilin®, is a synthetic, amorphous form of this compound with a high specific surface area and significant oil and water adsorption capacity.[1] It is a multifunctional excipient used in solid dosage forms.[1] Its controlled-release properties are attributed to the formation of a porous, inert matrix that entraps the API. The release of the API is then governed by its diffusion through this network of pores.[2] The presence of silanol (B1196071) groups on the surface of MAS can act as proton donors or acceptors, influencing the release of drugs, particularly in acidic environments.[3]
Q2: How does the pH of the dissolution medium affect drug release from MAS matrices?
The pH of the surrounding medium can significantly influence the drug release profile from MAS matrices. For ionizable drugs, the pH will affect the drug's solubility. For weakly basic drugs, solubility is higher in acidic pH, potentially leading to a faster release rate. Conversely, weakly acidic drugs will have higher solubility and release rates in more neutral or alkaline pH. Additionally, the surface charge of the MAS itself can be influenced by pH, which may lead to electrostatic interactions with the dissolved drug, further modulating the release profile. The silanol groups on the MAS surface can enhance drug release in acidic mediums.[3]
Q3: Can I use different grades of this compound to control the release profile?
Yes, different grades of MAS are available, and they vary in properties such as bulk density, particle size, and pH.[1] These differences can influence the formation of the matrix and, consequently, the drug release profile. For instance, a grade with a smaller particle size and higher surface area might lead to a more intricate pore network, potentially slowing down drug release.
Q4: What is "dose dumping," and is it a concern with MAS matrices?
Dose dumping refers to the rapid and unintended release of a large portion of the drug from a controlled-release dosage form.[4] This can lead to toxic plasma concentrations of the API. While matrix tablets are generally considered to have a lower risk of dose dumping compared to reservoir-type systems, it can still occur, especially if the matrix integrity is compromised.[4][5] With MAS matrices, a sudden change in pH to a highly soluble environment for the specific API could potentially lead to a rapid increase in release rate.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Dose Dumping in Acidic Media (e.g., pH 1.2) | 1. The API is a weakly basic drug with high solubility at low pH. 2. The concentration of MAS in the matrix is too low to adequately control the release of the highly soluble drug.[2] 3. The tablet has high porosity, allowing for rapid ingress of the acidic medium. | 1. Incorporate a pH-modifying agent: Add an acidic excipient (e.g., citric acid, tartaric acid) to the matrix to create a more acidic microenvironment within the tablet, even in higher pH external media. This can help to maintain a more consistent release rate.[6] 2. Increase MAS concentration: A higher proportion of MAS (e.g., above 50% w/w) can create a more tortuous and robust matrix, slowing down drug diffusion.[2] 3. Use a higher viscosity polymer: Combine MAS with a swellable polymer like hydroxypropyl methylcellulose (B11928114) (HPMC) to form a gel layer upon hydration, which can better control the initial burst release. |
| Incomplete Drug Release at Neutral or Intestinal pH (e.g., pH 6.8) | 1. The API is a weakly acidic drug with low solubility at neutral pH. 2. The drug is strongly adsorbed to the surface of the MAS. 3. The matrix is not sufficiently wetted or is eroding too slowly at this pH. | 1. Add a pH modifier: Incorporate an alkaline excipient (e.g., sodium bicarbonate, magnesium oxide) into the matrix to create a higher pH microenvironment that can enhance the solubility of a weakly acidic drug. 2. Include a surfactant: A small amount of a pharmaceutically acceptable surfactant (e.g., sodium lauryl sulfate) in the formulation can improve the wetting of the matrix and the solubility of the drug. 3. Optimize disintegrant concentration: While MAS itself has some disintegrant properties, adding a superdisintegrant like crospovidone can facilitate the breakdown of the tablet and enhance drug release.[7] |
| High Variability in Release Profiles Between Batches | 1. Inconsistent mixing of the API and MAS. 2. Variations in tablet compression force. Increased compression can lead to slower release.[1] 3. Differences in the moisture content of the powder blend. | 1. Ensure homogeneous blending: Use a suitable blending technique (e.g., V-blender, bin blender) for an adequate duration to ensure uniform distribution of the API within the MAS. 2. Control compression parameters: Maintain consistent compression force and tablet hardness specifications across batches. 3. Monitor and control moisture content: Store raw materials under controlled conditions and monitor the moisture content of the blend before compression. |
| Tablet Capping or Lamination | 1. Entrapment of air during compression. 2. Excessive "fines" (very small particles) in the powder blend. 3. Worn or improperly set punches and dies. | 1. Adjust pre-compression and main compression forces: Optimize these parameters to reduce air entrapment. 2. Granulate the powder blend: Granulation can improve the flow and compaction properties of the powder, reducing the proportion of fines. 3. Inspect and maintain tooling: Regularly check and maintain the tablet press tooling. |
Data Presentation
The following table provides a representative summary of the expected cumulative release of a model weakly basic drug from a this compound matrix tablet at different pH values.
| Time (hours) | pH 1.2 (Simulated Gastric Fluid) | pH 4.5 (Acetate Buffer) | pH 6.8 (Simulated Intestinal Fluid) |
| 1 | 35% | 25% | 15% |
| 2 | 55% | 40% | 25% |
| 4 | 80% | 65% | 45% |
| 6 | 95% | 85% | 60% |
| 8 | >98% | 95% | 75% |
| 12 | >98% | >98% | 90% |
Note: This table presents synthesized data based on qualitative descriptions and trends observed in the scientific literature. Actual release profiles will vary depending on the specific API, formulation, and manufacturing process.
Experimental Protocols
Standard In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
This protocol is for assessing the drug release profile at a single pH.
Materials:
-
This compound matrix tablets
-
Dissolution medium (e.g., 900 mL of 0.1 N HCl for pH 1.2, or phosphate (B84403) buffer for pH 6.8)
-
USP Apparatus 2 (Paddle Apparatus)
-
Water bath maintained at 37 ± 0.5 °C
-
Syringes and filters (e.g., 0.45 µm PVDF)
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare the dissolution medium and bring it to 37 ± 0.5 °C in the dissolution vessels.
-
De-gas the medium if necessary.
-
Set the paddle speed to the desired rate (e.g., 50 rpm).
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and begin timing.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, and 12 hours), withdraw a sample of the dissolution medium.
-
Filter the sample immediately.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the samples for drug content using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
pH-Gradient Dissolution Testing
This protocol simulates the transit of the tablet through the gastrointestinal tract by changing the pH of the dissolution medium over time.
Materials:
-
Same as for the standard dissolution test, but with multiple dissolution media of different pH values (e.g., pH 1.2, pH 4.5, and pH 6.8 buffers).
Procedure:
-
Begin the dissolution test with 750 mL of 0.1 N HCl (pH 1.2) at 37 ± 0.5 °C and a paddle speed of 50 rpm.
-
After 2 hours, add 250 mL of a pre-warmed buffer concentrate to adjust the pH of the medium to 4.5.
-
Continue the dissolution for another 2 hours.
-
After a total of 4 hours, adjust the pH of the medium to 6.8 by adding another pre-warmed buffer concentrate.
-
Continue the dissolution for the remainder of the test period (e.g., up to 12 hours).
-
Sample, filter, and analyze the drug content at each time point as described in the standard protocol.
-
Calculate the cumulative percentage of drug released, accounting for the changes in volume and pH.
Visualizations
Caption: Workflow for pH-Gradient Dissolution Testing.
Caption: Influence of pH on the Release of a Weakly Basic Drug.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. US20100196475A1 - Controlled release tablet formulation containing this compound - Google Patents [patents.google.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. Matrix Tablets: The Effect of Hydroxypropyl Methylcellulose/Anhydrous Dibasic Calcium Phosphate Ratio on the Release Rate of a Water-Soluble Drug Through the Gastrointestinal Tract I. In Vitro Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpras.com [ijpras.com]
- 6. pH-independent release of a weakly basic drug from water-insoluble and -soluble matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Porous this compound Tablets as Carrier of a Cyclosporine Self-Emulsifying Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the impact of moisture on the stability of Magnesium aluminometasilicate formulations.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the impact of moisture on the stability of Magnesium Aluminometasilicate (MAS) formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation process.
Question: My powder blend containing MAS shows poor flowability, especially under humid conditions. What can I do?
Answer: Poor flowability in the presence of moisture can be due to several factors. Here’s a step-by-step troubleshooting approach:
-
Verify MAS Grade and Concentration: Different grades of MAS (e.g., Neusilin® US2, UFL2) have varying particle sizes and bulk densities, which affect flow.[1] Ensure you are using a grade suitable for your formulation. Adding as little as 0.5% of certain grades can improve flow.[2][3]
-
Assess Moisture Content: Determine the moisture content of your powder blend. While MAS itself absorbs very little moisture up to 70% relative humidity (RH), other excipients in your blend might be hygroscopic.[4][5]
-
Optimize Mixing: Ensure MAS is uniformly distributed within the blend. Insufficient mixing can lead to localized moisture pockets and poor flow.
-
Consider Environmental Control: If the issue persists, consider processing in a controlled humidity environment (e.g., below 50% RH) to minimize moisture uptake by other excipients.
-
Evaluate Excipient Compatibility: Highly hygroscopic excipients can counteract the benefits of MAS. Consider replacing them with less hygroscopic alternatives if possible.
Question: My tablets are losing hardness upon storage at accelerated stability conditions (e.g., 40°C/75% RH). How can MAS help?
Answer: Loss of tablet hardness at high humidity is a common issue, often caused by moisture absorption weakening the tablet structure.[6] Here's how to address this with MAS:
-
Incorporate MAS into your formulation: Adding MAS, such as Neusilin®, can significantly improve tablet hardness and maintain it even under humid conditions.[2] It has been shown to make hard tablets at low compression forces.[1][7][8]
-
Optimize MAS Concentration: Studies have shown that adding 2% of a grade like Neusilin® UFL2 can enhance tablet hardness and protect against deterioration by moisture.[2]
-
Investigate Binder and Disintegrant: The choice of other excipients is crucial. For instance, when using Neusilin® US2, croscarmellose sodium is a highly compatible disintegrant that does not negatively impact hardness or disintegration time.[1]
-
Check for API Deliquescence: If your Active Pharmaceutical Ingredient (API) is deliquescent, it will absorb significant moisture. MAS is effective in stabilizing such drugs.[9]
Question: I am working with a moisture-sensitive API. How can I best utilize MAS to protect it?
Answer: MAS is an excellent choice for protecting moisture-sensitive APIs.[1][7][8][9][10] Here are key strategies:
-
Direct Blending: The high porosity and large specific surface area of MAS allow it to adsorb moisture, effectively creating a drier microenvironment for the API.[1][7][8]
-
Solid Dispersion: Creating a solid dispersion of your API with MAS can protect the amorphous form of the drug from recrystallizing due to moisture.[1]
-
Co-processing with other Excipients: Co-processing the API with MAS and other hydrophobic excipients can further enhance moisture protection.[11]
-
Packaging Considerations: While MAS provides formulation-level protection, it should be complemented with appropriate packaging, such as blister packs with high moisture barrier properties or containers with desiccants.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MAS)?
A1: this compound is a synthetic, amorphous silicate (B1173343) represented by the empirical formula Al2O3·MgO·1.7SiO2·xH2O.[1][7][8] It is a multifunctional excipient used in solid dosage forms to improve powder flow, increase tablet hardness, stabilize moisture-sensitive APIs, and act as a carrier for liquid or oily substances.[1][3][10]
Q2: How does MAS adsorb moisture?
A2: MAS possesses a very large specific surface area and a porous structure, which gives it a high capacity for adsorbing both water and oil.[1][7][8][9] This allows it to physically trap moisture, preventing it from interacting with the API or other excipients.
Q3: Will MAS affect the dissolution of my drug?
A3: In many cases, MAS can actually improve the dissolution of poorly water-soluble drugs by acting as a carrier in solid dispersions, which can lead to amorphization and increased surface area of the drug.[1][12] However, it is always essential to perform dissolution studies on your specific formulation to confirm this.
Q4: Are there different grades of MAS available?
A4: Yes, there are various grades of MAS, such as those under the brand name Neusilin® (e.g., S1, S2, US2, UFL2).[1][2] These grades differ in properties like particle size, bulk density, pH, and water content, making them suitable for different applications.[1]
Q5: Is MAS compatible with wet granulation?
A5: Yes, MAS can be used in both direct compression and wet granulation processes.[1][8] Unlike some other silicates, certain grades of MAS like Neusilin® do not form gels in aqueous solutions.[1][4][8]
Data Presentation
Table 1: Moisture Adsorption of Different Neusilin® Grades
| Relative Humidity (%) | Neusilin® UFL2 Moisture Adsorption (%) | Neusilin® US2 Moisture Adsorption (%) |
| Up to 70% | Very low | Very low |
Source: Adapted from hygroscopic equilibrium curves.[1][4]
Table 2: Impact of Neusilin® UFL2 on Acetaminophen Tablet Hardness
| Formulation | Initial Hardness (N) | Hardness after 1 month at 40°C/75% RH (Open Bottle) (N) |
| Acetaminophen + Lactose | ~60 | ~30 |
| Acetaminophen + Lactose + 2% Neusilin® UFL2 | ~80 | ~65 |
| Acetaminophen + Mannitol | ~70 | ~40 |
| Acetaminophen + Mannitol + 2% Neusilin® UFL2 | ~90 | ~80 |
Note: These are approximate values based on graphical data presented in technical newsletters. Actual results may vary depending on the specific formulation and processing parameters.[2]
Experimental Protocols
Protocol 1: Determination of Moisture Content (Loss on Drying)
This protocol outlines the thermogravimetric approach to determine the moisture content of a powder blend.
Objective: To quantify the percentage of moisture in a given powder sample.
Apparatus:
-
Moisture analyzer (with integrated balance and heating unit) or a drying oven and an analytical balance.
-
Spatula
-
Aluminum weighing pans
Procedure:
-
Instrument Setup: Ensure the moisture analyzer or drying oven is calibrated and set to the appropriate temperature (e.g., 105°C, unless the material is heat sensitive).[13]
-
Sample Preparation: Place an empty aluminum weighing pan on the balance and tare it.
-
Sample Weighing: Accurately weigh a specified amount of the powder sample (e.g., 1-2 grams) and distribute it evenly on the pan.
-
Drying:
-
Moisture Analyzer: Close the lid to start the drying process. The instrument will automatically weigh the sample continuously and stop when the weight is constant, indicating all moisture has evaporated.
-
Drying Oven: Place the pan in the preheated oven for a specified duration (e.g., 2-4 hours, or until constant weight is achieved).
-
-
Final Weighing:
-
Moisture Analyzer: The instrument will display the final moisture content as a percentage.
-
Drying Oven: After the specified time, remove the pan from the oven and place it in a desiccator to cool to room temperature. Once cooled, re-weigh the pan with the dried sample.
-
-
Calculation (for Drying Oven Method):
-
Moisture Content (%) = [ (Initial Weight - Final Weight) / Initial Weight ] * 100
-
Protocol 2: Tablet Hardness Testing
Objective: To measure the breaking force of a tablet.
Apparatus:
-
Tablet hardness tester
-
Brush for cleaning
Procedure:
-
Instrument Calibration: Ensure the hardness tester is properly calibrated according to the manufacturer's instructions.
-
Sample Placement: Place a single tablet on the testing platform, orienting it consistently (e.g., diametrically).
-
Testing: Start the test. The motorized jaw will move to compress the tablet until it fractures.
-
Data Recording: The instrument will display the force required to break the tablet in Newtons (N) or Kiloponds (kp). Record this value.
-
Replication: Repeat the measurement for a statistically significant number of tablets from the same batch (e.g., n=10) to calculate the average hardness and standard deviation.
-
Cleaning: Clean any tablet debris from the testing platform before testing the next tablet.
Visualizations
References
- 1. dva.com [dva.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. tech-en.fujichemical.co.jp [tech-en.fujichemical.co.jp]
- 4. fujichemical.co.jp [fujichemical.co.jp]
- 5. biozoomer.com [biozoomer.com]
- 6. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]
- 7. Neusilin [neusilin.com]
- 8. neusilin.jp [neusilin.jp]
- 9. chempoint.com [chempoint.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmafocusasia.com [pharmafocusasia.com]
- 13. mt.com [mt.com]
Validation & Comparative
A Head-to-Head Comparison: Magnesium Aluminometasilicate vs. Fumed Silica as Glidants in Powder Formulations
For researchers, scientists, and drug development professionals, optimizing powder flow is a critical step in ensuring manufacturing efficiency and final product quality. The choice of glidant, an excipient that reduces interparticle friction, is paramount. This guide provides an objective, data-driven comparison between two commonly used silicate-based glidants: magnesium aluminometasilicate and fumed silica (B1680970).
This compound, a synthetic, amorphous silicate, and fumed silica (colloidal silicon dioxide), a fine, amorphous, non-porous powder, are both effective at improving the flowability of powders. However, they possess distinct physical properties that influence their performance and suitability for different formulations. This comparison delves into their mechanisms of action, presents key experimental data, and outlines the protocols for evaluating their performance.
Mechanism of Action
Both glidants improve powder flow by reducing the cohesive forces between particles. Fumed silica, with its extremely small primary particle size and high surface area, adheres to the surface of the host powder particles. This creates a physical barrier, reducing the contact area and, consequently, the van der Waals forces between the larger particles. This surface modification leads to a smoother, more free-flowing powder blend.
This compound also functions by coating the host particles. However, certain grades have a more granular structure and can exhibit a "function switching" behavior.[1] At low pressures, they act as a glidant by reducing inter-particle interactions.[1] Under higher pressures, such as during tablet compression, the particles can fracture and form new surfaces, leading to increased particle interactions that can act as a binder.[1]
Quantitative Performance Data
The selection of a glidant is often based on empirical data. The following tables summarize the physical properties of the pure glidants and their performance in a model pharmaceutical formulation.
Table 1: Comparative Physical Properties of Pure Glidants
| Property | This compound (Neusilin® US2) | This compound (Neusilin® UFL2) | Fumed Silica (Aerosil® 200) |
| Bulk Density (g/mL) | 0.22 | 0.06 | 0.04 |
| Tapped Density (g/mL) | 0.30 | 0.08 | 0.06 |
| Carr's Index (%) | 26.7 | 25.0 | 33.3 |
| Hausner Ratio | 1.36 | 1.33 | 1.50 |
| Angle of Repose (°) | 35.1 | 42.1 | 44.3 |
Data for Neusilin® and Aerosil® 200 sourced from Kostelanská et al., 2022. Carr's Index and Hausner Ratio were calculated from the provided bulk and tapped density data.
Table 2: Comparative Performance in Microcrystalline Cellulose (MCC) Blends
| Glidant Concentration (% w/w) | Glidant | Effective Angle of Internal Friction (°) at 9 kPa |
| 1% | This compound (Neusilin® US2) | 33.5 |
| 5% | This compound (Neusilin® US2) | 29.5 |
| 10% | This compound (Neusilin® US2) | 26.5 |
| 1% | Fumed Silica (Aerosil® 200) | 31.0 |
| 2% | Fumed Silica (Aerosil® 200) | 28.5 |
| 5% | Fumed Silica (Aerosil® 200) | 32.5 |
Data for Neusilin® US2 from Komínová et al., 2021. Data for Aerosil® 200 from Tran et al., as cited in Komínová et al., 2021.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Bulk and Tapped Density
-
Apparatus: A graduated cylinder and a tapped density tester.
-
Procedure:
-
A known mass of the powder is gently poured into the graduated cylinder.
-
The initial volume is recorded as the bulk volume.
-
The cylinder is then placed on the tapped density tester and subjected to a set number of taps (B36270) (e.g., 500 or 1250 taps) until a constant volume is observed.
-
This final volume is recorded as the tapped volume.
-
-
Calculations:
-
Bulk Density: Mass of the powder / Bulk volume of the powder.
-
Tapped Density: Mass of the powder / Tapped volume of the powder.
-
Carr's Index (%) : [(Tapped Density - Bulk Density) / Tapped Density] x 100.
-
Hausner Ratio : Tapped Density / Bulk Density.
-
Determination of the Angle of Repose
-
Apparatus: A funnel with a fixed stand, a flat horizontal surface, and a ruler or a protractor.
-
Procedure:
-
The funnel is fixed at a specific height above the flat surface.
-
The powder is poured through the funnel until the apex of the cone formed on the surface reaches the tip of the funnel.
-
The height (h) and the radius (r) of the powder cone are measured.
-
-
Calculation:
-
Angle of Repose (θ): tan⁻¹(h/r).
-
Visualization of Glidant Selection Workflow
The following diagram illustrates a logical workflow for selecting a glidant based on initial powder properties and desired formulation outcomes.
Caption: Logical workflow for glidant selection in powder formulations.
Conclusion
Both this compound and fumed silica are effective glidants that can significantly improve the flow properties of powder formulations. Fumed silica is a well-established glidant known for its high efficiency at low concentrations. This compound, particularly grades like Neusilin®, offers a multifunctional approach, providing excellent flow enhancement with the added potential for binding properties under compression.
The choice between these two glidants will depend on the specific characteristics of the active pharmaceutical ingredient and other excipients, as well as the final dosage form requirements. For formulations where tablet hardness and integrity are also a concern, this compound may offer an advantageous dual functionality. Conversely, when a pure glidant effect is desired at minimal concentration, fumed silica remains a primary choice. It is recommended to perform comparative studies with the specific formulation to determine the optimal glidant and its concentration for each unique application.
References
Comparative analysis of Magnesium aluminometasilicate and microcrystalline cellulose as tablet binders.
In the formulation of solid oral dosage forms, the choice of a binder is paramount to ensure tablet integrity, manufacturability, and optimal drug delivery. Among the plethora of available excipients, Magnesium Aluminometasilicate (MAS) and Microcrystalline Cellulose (MCC) are two stalwarts, each possessing a unique profile of characteristics. This guide provides a comprehensive comparative analysis of their performance as tablet binders, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Executive Summary: Key Performance Differences
This compound, a synthetic, amorphous silicate, distinguishes itself with multifunctional capabilities. It acts as a glidant at low concentrations and a binder at higher pressures, a phenomenon described as "function switching."[1][2] Its high porosity and large surface area make it an excellent adsorbent, offering advantages for moisture-sensitive formulations and liquid-solid compacts.[3][4]
Microcrystalline Cellulose is a widely used, versatile excipient derived from purified wood pulp.[5] Renowned for its excellent compressibility and robust binding capabilities even at low concentrations, MCC is a gold standard in direct compression formulations.[6][7] However, its performance can be sensitive to moisture, which may negatively impact tablet strength.[8]
Quantitative Performance Analysis
The efficacy of a binder is best assessed through quantitative measures of tablet quality. The following tables summarize key performance indicators for MAS and MCC based on available experimental data.
Table 1: Binder Concentration and Tablet Hardness
| Binder | Concentration (% w/w) | Formulation Base | Compression Force/Pressure | Tablet Hardness (N) | Source |
| Neusilin® US2 (MAS) | 10% | Lactose | 10 kN | ~100 | [9] |
| Microcrystalline Cellulose | 10% | Lactose | 10 kN | ~70 | [9] |
| Neusilin® US2 (MAS) | 15% | Lactose | 10 kN | ~120 | [9] |
| Microcrystalline Cellulose | 15% | Lactose | 10 kN | ~100 | [9] |
| Neusilin® UFL2 (MAS) | 10% | Corn Starch/Lactose (70/30) | 10 kN | ~120 | [9] |
| Silica (for comparison) | 10% | Corn Starch/Lactose (70/30) | 10 kN | ~80 | [9] |
Observation: Experimental data shows that MAS (Neusilin® US2) can produce significantly harder tablets at lower concentrations compared to MCC.[9] For instance, 10% Neusilin US2 achieved the tablet hardness that required 15% MCC in a lactose-based formulation.[9]
Table 2: Disintegration Time
| Binder / Formulation Detail | Disintegrant | Disintegration Time (seconds) | Source |
| Formulation with Neusilin® | Croscarmellose Sodium | ~20-30 | [3][9] |
| Formulation with Neusilin® | Carmellose Calcium | ~30-40 | [9] |
| Formulation without Neusilin® | Methylcellulose (forms polymer barrier) | Prolonged | [9] |
| Tablets with Avicel® PH 101 (MCC) | - | < 300 seconds (5 minutes) |
Observation: The addition of MAS can significantly improve tablet disintegration, especially in formulations containing substances that may form an adhesive barrier, like methylcellulose.[9] Its capillary action through micropores helps accelerate water uptake.[9] For optimal performance, croscarmellose sodium is recommended as the disintegrant of choice for MAS-based formulations.[3]
Functional Properties and Mechanisms
Compressibility and Binding Mechanism
MCC's binding capacity stems from plastic deformation, where its fibrous particles twist and interlock under compression, forming a strong, coherent tablet structure.[7] This mechanism contributes to its excellent tabletability.
MAS exhibits a unique pressure-dependent behavior. At low stress, its particles maintain a repulsive character, improving powder flow (glidant effect).[1][2] As compression force increases beyond a certain threshold, the MAS particles fracture, creating new, active surfaces that lead to strong inter-particle interactions and binding.[1][2] This allows MAS to function as a multifunctional excipient. A mixture of 25% Neusilin® US2 with MCC demonstrated stronger particle interactions than pure MCC, which is itself known for good tableting properties.[1][2]
Flowability and Moisture Sensitivity
Moisture is a critical factor affecting powder behavior. The performance of MCC, being hygroscopic, can be compromised at high humidity, leading to decreased flowability and weaker tablets.[8][10] In one study, increasing moisture led to a 40% decrease in the tensile strength of pure MCC tablets.[8]
MAS, with its high adsorption capacity, can mitigate the negative effects of moisture.[3][8] The addition of 25% MAS to MCC resulted in an almost twofold increase in the flow function coefficient, even at high relative humidity (78% RH), demonstrating its ability to serve as a moisture-controlling additive.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following protocols are standard for evaluating binder performance.
Powder Flow and Compressibility Analysis
-
Methodology : Powder rheology and compaction analysis are used to study inter-particle interactions under varying pressures.
-
Apparatus : Powder rheometer (e.g., FT4 Powder Rheometer®), Compaction simulator.
-
Procedure :
-
Prepare physical powder mixtures of the binder with a model substance (e.g., MCC or lactose) at various concentrations (e.g., 5%, 10%, 25%, 50%).[1][2]
-
Measure flow properties such as Basic Flowability Energy (BFE), Specific Energy (SE), and Aerated Energy (AE).
-
For compressibility, use equations like Heckel and Kawakita to analyze data from a compaction simulator, which measures punch displacement and force.[7]
-
Evaluate parameters like mean yield pressure to understand the material's deformation behavior under pressure.
-
Tablet Hardness (Crushing Strength) Test
-
Methodology : Measures the force required to fracture a tablet diametrically.
-
Apparatus : Tablet hardness tester.
-
Procedure :
-
Randomly select a specified number of tablets (e.g., 10) from a batch.[11]
-
Place each tablet individually between the platens of the tester.
-
Apply a diametrical compressive force until the tablet fractures.
-
Record the force in Newtons (N) or Kiloponds (kp). The average of the measurements is reported.[11]
-
Tablet Friability Test
-
Methodology : Assesses the ability of a tablet to withstand abrasion and shock during handling, packaging, and shipping.
-
Apparatus : Roche Friabilator.
-
Procedure :
-
Take an initial weight of a specified number of tablets (e.g., 20 tablets).
-
Place the tablets in the friabilator drum.
-
Rotate the drum at 25 rpm for 4 minutes (100 rotations).
-
Remove the tablets, de-dust them, and record the final weight.
-
Calculate the percentage weight loss. A loss of less than 1% is generally considered acceptable.[11]
-
Tablet Disintegration Test
-
Methodology : Determines the time it takes for a tablet to break up into smaller particles when placed in a liquid medium.
-
Apparatus : USP Disintegration Apparatus.
-
Procedure :
-
Place one tablet in each of the six tubes of the basket-rack assembly.[4][12]
-
Immerse the basket in the specified medium (e.g., water) maintained at a constant temperature (37 ± 2°C).[4][12]
-
Move the basket up and down at a constant frequency.[4]
-
The disintegration time is the point at which no residue of the tablet remains on the screen of the apparatus.[12]
-
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for comparative analysis of tablet binders.
Caption: Logical relationship diagram of MAS and MCC properties.
Conclusion and Formulation Strategy
Both this compound and Microcrystalline Cellulose are highly effective binders, but their optimal applications differ.
Choose this compound (MAS) when:
-
The formulation involves moisture-sensitive or oily active ingredients.
-
High tablet hardness is required at low binder concentrations.
-
The formulation requires improved powder flow, leveraging MAS's dual-functionality as a glidant and binder.
-
Developing orally disintegrating tablets (ODTs), where MAS can achieve high hardness with fast disintegration.[9]
Choose Microcrystalline Cellulose (MCC) when:
-
A robust, well-characterized, and versatile binder for direct compression is needed.[6]
-
The active pharmaceutical ingredient (API) has poor compressibility, as MCC excels at forming strong compacts.[6]
-
The manufacturing process is sensitive to cost, as MCC is a widely available and established excipient.
Ultimately, the decision rests on the specific requirements of the drug product, including the properties of the API, the desired release profile, and the manufacturing process. This comparative guide serves as a foundational tool for navigating that decision with empirical backing.
References
- 1. mdpi.com [mdpi.com]
- 2. Stress-Dependent Particle Interactions of Magnesium Aluminometasilicates as Their Performance Factor in Powder Flow and Compaction Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dva.com [dva.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Comparative Analysis of Microcrystalline Cellulose Effect on Binder Erosion [eureka.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. Physical properties and compact analysis of commonly used direct compression binders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of magnesium aluminometasilicates on rheological and compaction properties of moisture-sensitive excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tech-en.fujichemical.co.jp [tech-en.fujichemical.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation and Comparison of Three Types of Spray Dried Coprocessed Excipient Avicel® for Direct Compression - PMC [pmc.ncbi.nlm.nih.gov]
The In-Vitro and In-Vivo Correlation of Drug Release from Magnesium Aluminometasilicate-Based Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Magnesium aluminometasilicate (MAS), a synthetic, amorphous silicate, has emerged as a multifunctional excipient in pharmaceutical formulations. Its high porosity and large specific surface area make it an excellent carrier for improving the solubility, stability, and bioavailability of poorly water-soluble drugs.[1] This guide provides a comparative analysis of the in-vitro and in-vivo performance of MAS-based drug formulations, with a focus on the correlation between drug release in the laboratory and its behavior in the body. While direct head-to-head in-vitro in-vivo correlation (IVIVC) studies comparing MAS-based formulations with other systems for the same drug are limited in publicly available literature, this guide synthesizes existing data to offer valuable insights.
Performance Comparison: this compound vs. Alternative Formulations
The unique properties of MAS, commercially available as Neusilin®, contribute to its performance in drug delivery. It can be used to develop solid self-emulsifying drug delivery systems (S-SNEDDS), liquisolid compacts, and as a filler in matrix tablets to modulate drug release.[1][2]
In-Vitro Dissolution Performance
The in-vitro dissolution profile is a critical quality attribute of solid dosage forms and the foundation for establishing an IVIVC. Studies have compared the dissolution of drugs from MAS-based formulations with those containing other common excipients like microcrystalline cellulose (B213188) (MCC).
Table 1: Comparative In-Vitro Drug Release from HPMC Matrix Tablets Containing this compound (Neusilin® US2) vs. Microcrystalline Cellulose (MCC)
| Formulation | Drug | Key Findings | Reference |
| HPMC matrix with Neusilin® US2 | Caffeine (soluble drug) | Reduced initial burst release compared to MCC-containing matrices. Provided a more controlled and sustained release profile, especially at 10-20% HPMC content. | [3] |
| HPMC matrix with Neusilin® US2/MCC blend | - | Showed a positive impact on the in-vitro drug dissolution profile towards zero-order kinetics. Dissolution data from USP 2 apparatus showed similarity to that from a dynamic biorelevant apparatus, suggesting more predictable in-vivo behavior. | [4] |
| HPMC matrix with MCC | Caffeine (soluble drug) | Exhibited a higher initial burst release. | [3] |
Table 2: In-Vitro Dissolution of Poorly Water-Soluble Drugs in MAS-Based Formulations
| Formulation Type | Drug | Key Dissolution Enhancement Findings | Reference |
| Surface Solid Dispersion with Neusilin® US2 | Sorafenib (B1663141) Tosylate | 97.13% cumulative release in 1 hour compared to 29.93% for the pure drug. | [5] |
| Liquisolid Compact with Neusilin® US2 | Felodipine | Significantly improved dissolution rate compared to conventional pellets. | [2] |
| Solid SEDDS with Neusilin® US2 | Cyclosporine A | Improved drug release compared to the liquid form filled into a capsule. | [6] |
In-Vivo Pharmacokinetic Performance
In-vivo studies are essential to determine the rate and extent of drug absorption. The following tables summarize pharmacokinetic data from studies involving MAS-based formulations.
Table 3: Pharmacokinetic Parameters of Sorafenib Tosylate from a Neusilin® US2-Based Surface Solid Dispersion vs. Pure Drug in Rats
| Parameter | SFN-SSD Formulation | Pure SFN | Fold Increase | Reference |
| Cmax (µg/mL) | 10.8 ± 1.2 | 5.4 ± 0.8 | 2.0 | [5] |
| AUC0-t (µg·h/mL) | 148.5 ± 15.2 | 22.8 ± 3.5 | 6.5 | [5] |
| Tmax (h) | 2.0 | 4.0 | - | [5] |
Table 4: Bioavailability of Cyclosporine A from a Porous MAS-Based Tablet vs. a Capsule Formulation in Dogs
| Formulation | Key Bioavailability Findings | Reference |
| SMEDDS loaded into porous MAS tablets (with superdisintegrant) | Bioavailability was at the same level as the capsule formulation. | [6] |
| SMEDDS loaded into porous MAS tablets (without superdisintegrant) | Absorption was significantly lower than from the capsule formulation. | [6] |
Experimental Protocols
Establishing a meaningful in-vitro in-vivo correlation requires robust and well-defined experimental protocols for both dissolution and pharmacokinetic studies.
In-Vitro Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets and capsules.
-
Dissolution Medium: The choice of medium is critical and should ideally be biorelevant. Commonly used media include:
-
0.1 N HCl (to simulate gastric fluid)
-
Phosphate buffer (pH 6.8, to simulate intestinal fluid)
-
Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) for more biorelevant conditions.
-
-
Agitation Speed: Typically ranges from 50 to 100 rpm.
-
Temperature: Maintained at 37 ± 0.5 °C.
-
Sampling Times: Multiple time points should be selected to adequately characterize the dissolution profile.
-
Analytical Method: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is used to quantify the amount of dissolved drug.
In-Vivo Bioavailability Studies
-
Study Design: A randomized, crossover design is often preferred to minimize subject variability.
-
Subjects: Healthy human volunteers are typically used. For preclinical studies, animal models such as rats or dogs are employed.[5][6]
-
Administration: The investigational formulation and a reference product (e.g., an oral solution or an immediate-release tablet) are administered.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
-
Bioanalytical Method: A validated bioanalytical method, such as LC-MS/MS, is used to measure the drug concentration in plasma or serum.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of the total drug exposure.
-
Visualization of IVIVC Workflow and Experimental Design
To better understand the process of establishing an in-vitro in-vivo correlation, the following diagrams illustrate the logical workflow and the key steps in the experimental design.
Caption: Logical workflow for establishing an IVIVC.
Caption: Experimental workflow for IVIVC studies.
Conclusion
This compound is a promising excipient for enhancing the delivery of challenging drug compounds. Its application in various formulation strategies has been shown to improve in-vitro dissolution and in-vivo bioavailability. While a comprehensive, direct comparative IVIVC study against other controlled-release platforms is an area for future research, the existing data suggests that MAS-based formulations can offer predictable and enhanced drug delivery. The development of a robust IVIVC for these formulations can further streamline the drug development process, reduce the need for extensive in-vivo studies, and ensure product quality and performance.
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Exploration of Neusilin® US2 as an Acceptable Filler in HPMC Matrix Systems—Comparison of Pharmacopoeial and Dynamic Biorelevant Dissolution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of this compound (Neusilin US2) based surface solid dispersion of sorafenib tosylate using QbD approach: In vitro and in vivo pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porous this compound tablets as carrier of a cyclosporine self-emulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study on the adsorption capacity of Magnesium aluminometasilicate and other porous silicas.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Adsorbent
In the realm of pharmaceutical sciences and materials research, the efficiency of adsorbent materials is paramount for applications ranging from drug delivery and stabilization to purification and formulation enhancement. This guide provides an objective comparison of the adsorption capacities of Magnesium Aluminometasilicate, commercially known as Neusilin®, and other widely used porous silicas, including mesoporous silica (B1680970) nanoparticles (MSNs), fumed silica, and silica gel. The comparative analysis is supported by experimental data to aid in the selection of the most suitable adsorbent for specific research and development needs.
Unveiling the Adsorbents: A Head-to-Head Comparison
The selection of an appropriate adsorbent hinges on its physical properties, which directly influence its performance. Key parameters for comparison include specific surface area, pore volume, and pore size. A larger surface area generally translates to a higher adsorption capacity. The pore volume dictates the amount of substance that can be adsorbed, while the pore size determines the accessibility of the internal surface to molecules of varying dimensions.
The following table summarizes the key physical properties of various grades of this compound (Neusilin®) and other common porous silicas.
| Material | Grade/Type | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| This compound | Neusilin® S1 | 110[1][2][3] | - | - |
| Neusilin® S2 | 110[2][3] | - | - | |
| Neusilin® UFL2 | 300 - 400[3][4] | - | - | |
| Neusilin® US2 | 300[3] | - | - | |
| Mesoporous Silica | MCM-41 | >800 - >850[5] | ≥0.75[5] | 3.4 - 4.0[5] |
| SBA-15 | ≥550[6] | 1.46[6] | 6 - 11[6] | |
| Fumed Silica | Hydrophilic | 90 - 400[7] | - | Non-porous[8] |
| Silica Gel | Type A | 650 - 800[9][10] | 0.35 - 0.45[9][10] | 2.0 - 4.0[9] |
In-Depth Analysis of Adsorbent Properties
This compound (Neusilin®) is a synthetic, amorphous material with a complex three-dimensional structure.[11] Different grades of Neusilin® offer a range of specific surface areas, with UFL2 and US2 grades exhibiting significantly higher surface areas compared to S1 and S2 grades.[3] This makes them particularly suitable for applications requiring high adsorption capacity for oils and water.[12]
Mesoporous Silica Nanoparticles (MSNs) , such as MCM-41 and SBA-15, are characterized by their highly ordered porous structures and exceptionally large surface areas, often exceeding 800 m²/g.[5] Their tunable pore sizes make them ideal for the controlled loading and release of drug molecules.
Fumed Silica , produced in a flame, consists of non-porous, amorphous silica particles that form a three-dimensional branched chain structure.[8] While it has a high external surface area, its lack of internal porosity distinguishes it from other silicas. Its primary applications are as a thickening agent and a glidant.[8]
Silica Gel is a porous, amorphous form of silicon dioxide. It possesses a high specific surface area and is commonly used as a desiccant due to its excellent water adsorption capacity.[9]
Experimental Protocols: A Guide to Characterization
To ensure accurate and reproducible results in the evaluation of adsorbent materials, standardized experimental protocols are essential. The following sections detail the methodologies for determining key adsorption parameters.
Determination of Specific Surface Area and Pore Size Distribution (BET Analysis)
The Brunauer-Emmett-Teller (BET) method is a widely accepted technique for determining the specific surface area of porous materials.[13] It involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures.
Experimental Workflow for BET Analysis
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 0.5-2 grams of the porous silica sample into a sample tube.[14]
-
Degas the sample under a flow of an inert gas (e.g., nitrogen) for an extended period (e.g., 18 hours) to remove any adsorbed contaminants from the surface.[14] Heating can be applied during degassing, but the temperature should remain below the sample's decomposition point.[14]
-
After degassing and cooling to room temperature, reweigh the sample tube to determine the exact mass of the degassed sample.[14]
-
-
Analysis:
-
Place the sample tube in the analysis port of the BET instrument.
-
Immerse the sample tube in a dewar of liquid nitrogen to maintain a constant temperature of approximately 77K.[13]
-
The instrument will then incrementally introduce known amounts of nitrogen gas into the sample tube and measure the pressure.
-
The amount of gas adsorbed at each pressure point is recorded to generate an adsorption-desorption isotherm.
-
-
Data Interpretation:
-
The specific surface area is calculated from the adsorption isotherm data using the BET equation.
-
The pore size distribution can be determined from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.
-
Determination of Drug Adsorption Capacity
This protocol outlines a common method for determining the maximum amount of a drug that can be adsorbed onto a porous silica carrier.
Experimental Workflow for Drug Adsorption
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of the drug in a suitable solvent at known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Adsorption Experiment:
-
Prepare a drug solution of a known initial concentration.
-
Add a precisely weighed amount of the porous silica adsorbent to the drug solution.
-
Agitate the mixture for a predetermined time to allow the adsorption process to reach equilibrium.
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
-
Quantification of Adsorbed Drug:
-
Measure the absorbance of the supernatant (the solution after separation of the adsorbent).
-
Use the calibration curve to determine the final concentration of the drug remaining in the solution.
-
The amount of drug adsorbed onto the silica is calculated by subtracting the amount of drug remaining in the solution from the initial amount of drug.
-
Conclusion
The choice between this compound and other porous silicas is highly dependent on the specific application. For applications demanding very high surface areas and tunable mesopores, such as in advanced drug delivery systems, mesoporous silicas like MCM-41 and SBA-15 are excellent candidates. This compound (Neusilin®), particularly the UFL2 and US2 grades, offers a balance of high surface area and excellent powder flowability, making it a versatile excipient in pharmaceutical formulations for improving drug stability and converting liquid or oily substances into free-flowing powders. Fumed silica serves a different purpose, primarily as a rheology modifier and glidant, while silica gel remains a cost-effective choice for applications requiring high moisture adsorption. By understanding the distinct properties and employing rigorous experimental characterization, researchers can make informed decisions to optimize their formulations and research outcomes.
References
- 1. chempoint.com [chempoint.com]
- 2. neusilin.jp [neusilin.jp]
- 3. neusilin.jp [neusilin.jp]
- 4. neusilin.jp [neusilin.jp]
- 5. MCM-41 - Mesoporous Silica - Molecular Sieves | ACS Material [acsmaterial.com]
- 6. SBA-15 - Mesoporous Silica | ACS Material [acsmaterial.com]
- 7. en.hifull.com [en.hifull.com]
- 8. Fumed silica - Wikipedia [en.wikipedia.org]
- 9. baskiville.co.nz [baskiville.co.nz]
- 10. ddc.nl [ddc.nl]
- 11. dva.com [dva.com]
- 12. Neusilin [neusilin.com]
- 13. nanopartikel.info [nanopartikel.info]
- 14. see.leeds.ac.uk [see.leeds.ac.uk]
Validating the effectiveness of Magnesium aluminometasilicate as a bioavailability enhancer for specific APIs.
For Researchers, Scientists, and Drug Development Professionals
The oral bioavailability of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy. For poorly water-soluble drugs, typically those in the Biopharmaceutics Classification System (BCS) Class II and IV, dissolution is the rate-limiting step for absorption. This guide provides a comprehensive comparison of Magnesium Aluminometasilicate (MAS) as a bioavailability enhancer for specific APIs, supported by experimental data and detailed protocols.
Mechanism of Action of this compound
This compound, a synthetic, amorphous silicate, enhances bioavailability primarily through its unique physical properties. Its large specific surface area and high porosity make it an excellent carrier for APIs. The key mechanisms include:
-
Amorphous Solid Dispersion: MAS can be used to create amorphous solid dispersions of crystalline APIs. By preventing crystallization, the drug is maintained in a higher energy, more soluble state.
-
Increased Surface Area: By adsorbing the API onto its porous surface, MAS effectively increases the surface area of the drug available for dissolution.
-
Improved Wettability: MAS can improve the wettability of hydrophobic drug particles.
-
Carrier for Lipid-Based Formulations: It is widely used as a solid adsorbent to convert liquid self-nanoemulsifying drug delivery systems (SNEDDS) and other lipid-based formulations into solid dosage forms, improving their stability and handling.
Comparative Performance Analysis
This section presents quantitative data from studies evaluating the effectiveness of this compound (specifically Neusilin®) in enhancing the bioavailability of various APIs.
Sorafenib Tosylate (SFN)
A study on the development of a surface solid dispersion (SSD) of Sorafenib Tosylate using Neusilin US2 demonstrated a significant improvement in its biopharmaceutical properties.
Table 1: In Vivo Pharmacokinetic Parameters of Sorafenib Tosylate Formulation
| Formulation | Maximum Concentration (Cmax) | Area Under the Curve (AUC0-t) | Fold Increase (vs. Pure SFN) |
| Pure SFN | Not specified in snippet | Not specified in snippet | - |
| SFN-SSD with Neusilin US2 | 2-fold increase | 6.5-fold increase | Cmax: 2x, AUC: 6.5x |
Data extracted from an in vivo pharmacokinetic study.
The study also reported a more than 20-fold improvement in the solubility of SFN in the SSD formulation. The cumulative drug release within 1 hour was 97.13% for the SFN-SSD, compared to 29.93% for an immediate-release tablet of the pure drug.
Cyclosporine (CyA)
A study in dogs investigated the use of porous this compound tablets as a carrier for a self-emulsifying drug delivery system (SMEDDS) of Cyclosporine.
Table 2: Bioavailability of Cyclosporine SMEDDS Formulations in Dogs
| Formulation | Relative Bioavailability |
| CyA-SMEDDS in Capsule | Reference |
| CyA-SMEDDS in MAS Tablet (without superdisintegrant) | Significantly lower than capsule |
| CyA-SMEDDS in MAS Tablet (with superdisintegrant) | At the same level as capsule |
This study highlights the importance of formulation optimization when using MAS as a carrier.
Celecoxib (CXB)
Research has been conducted on a solid self-microemulsifying drug delivery system (S-SMEDDS) of Celecoxib using Neusilin-US2 as the solid adsorbent. While in vivo comparative data was not available in the provided search results, the formulation was characterized.
Table 3: Characterization of Celecoxib S-SMEDDS with Neusilin-US2
| Parameter | Result |
| Physical State of CXB | Amorphous |
| In Vitro Dissolution | >90% in different media |
The amorphous state and high dissolution suggest a potential for enhanced bioavailability.
Alternative Bioavailability Enhancers
This compound is one of several excipients used to enhance the bioavailability of poorly soluble drugs. The choice of enhancer depends on the specific properties of the API and the desired dosage form.
Table 4: Common Bioavailability Enhancers for BCS Class II and IV Drugs
| Enhancer Type | Examples | Mechanism of Action |
| Porous Inorganic Silicates | This compound (Neusilin®) , Silicon Dioxide | Adsorption, amorphization, increased surface area |
| Polymers | PVP, HPMC, Soluplus®, Eudragit® | Amorphous solid dispersion, inhibition of precipitation |
| Cyclodextrins | β-Cyclodextrin, HP-β-Cyclodextrin | Inclusion complex formation, increasing solubility |
| Lipid Excipients | Oils, Surfactants (e.g., Cremophor®, Tween®) | Formation of micelles, emulsions, and self-emulsifying systems |
| Superdisintegrants | Croscarmellose Sodium, Sodium Starch Glycolate | Rapid disintegration of the dosage form, increasing surface area |
| Milling/Nanonization | - | Particle size reduction, increasing surface area and dissolution rate |
Experimental Protocols
Preparation of Surface Solid Dispersion (SSD) of Sorafenib Tosylate with Neusilin US2 (Modified Solvent Evaporation Technique)
Objective: To prepare an amorphous solid dispersion of SFN on the surface of Neusilin US2 to enhance its solubility and dissolution rate.
Materials:
-
Sorafenib Tosylate (SFN)
-
Neusilin US2 (this compound)
-
Sodium Dodecyl Sulphate (SDS) as a surfactant
-
Suitable solvent (e.g., methanol, acetone)
Protocol:
-
Dissolve SFN and SDS in the selected solvent.
-
Disperse Neusilin US2 in the drug-surfactant solution.
-
Evaporate the solvent using a rotary evaporator under controlled temperature and pressure.
-
The resulting powder is a surface solid dispersion of SFN on Neusilin US2.
-
Characterize the SSD for drug content, morphology (SEM), physical state (PXRD, DSC), and in vitro dissolution.
In Vitro Dissolution Testing
Objective: To assess the dissolution rate of the API from the formulated dosage form.
Apparatus: USP Dissolution Apparatus 2 (Paddle)
Media:
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
Protocol:
-
Maintain the dissolution medium at 37 ± 0.5°C.
-
Place the dosage form in the dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 50 or 75 RPM).
-
Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60 minutes).
-
Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC).
-
Calculate the percentage of drug dissolved at each time point.
In Vivo Bioavailability Study (Rat Model)
Objective: To determine and compare the pharmacokinetic parameters of the API after oral administration of different formulations.
Animals: Male Wistar rats (or other appropriate strain)
Protocol:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., control - pure API; test - API with MAS).
-
Administer the formulations orally via gavage.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the drug concentration in plasma using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizing the Workflow
The following diagrams illustrate the general workflows for developing and evaluating a bioavailability-enhanced formulation using this compound.
Caption: Experimental workflow for formulation and evaluation.
Comparative dissolution studies of tablets formulated with Magnesium aluminometasilicate and traditional excipients.
A detailed analysis of in-vitro dissolution performance for researchers, scientists, and drug development professionals.
In the realm of oral solid dosage form development, the selection of excipients plays a pivotal role in determining the ultimate bioavailability and therapeutic efficacy of the active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the dissolution profiles of tablets formulated with Magnesium Aluminometasilicate (MAS), a multifunctional excipient, against those formulated with traditional excipients such as microcrystalline cellulose (B213188) (MCC), lactose, and dicalcium phosphate (B84403). The experimental data presented herein offers valuable insights for formulation scientists aiming to optimize drug release characteristics.
This compound, commercially available under trade names like Neusilin®, is a synthetic, amorphous form of this compound.[1] Its unique porous structure and large specific surface area contribute to its multifunctional properties, including acting as a binder, disintegrant, and carrier for solid dispersions, which can significantly enhance the dissolution of poorly soluble drugs.[2][3] Traditional excipients, while widely used and well-characterized, may not always provide the desired dissolution enhancement, particularly for challenging APIs.
Comparative Dissolution Data
The following tables summarize the quantitative data from various studies, comparing the percentage of drug dissolved over time from tablets formulated with this compound against those with traditional excipients.
Table 1: Comparison of Drug Release from a Self-Microemulsifying Drug Delivery System (S-SMEDDS) Adsorbed onto Different Carriers
| Time (min) | Neusilin® US2 (% Drug Released) | Anhydrous Dicalcium Phosphate (% Drug Released) |
| 5 | 45.2 ± 3.1 | 55.8 ± 4.2 |
| 10 | 68.7 ± 5.5 | 78.3 ± 5.1 |
| 20 | 85.4 ± 6.2 | 92.1 ± 4.8 |
| 30 | 93.1 ± 4.9 | 98.6 ± 3.9 |
| 60 | 98.5 ± 3.7 | 99.2 ± 3.1 |
Data adapted from a study on a solid self-microemulsifying drug delivery system. While both excipients facilitated rapid drug release, anhydrous dicalcium phosphate showed a slightly faster initial release profile in this specific formulation context.
Table 2: Dissolution of a Poorly Soluble Drug from Tablets Formulated as a Solid Dispersion with Neusilin® US2 versus the Pure Drug
| Time (min) | Neusilin® US2 Solid Dispersion (% Drug Dissolved) | Pure Drug Formulation (% Drug Dissolved) |
| 15 | 85 | 20 |
| 30 | 95 | 35 |
| 45 | 98 | 45 |
| 60 | 99 | 50 |
This data illustrates the significant dissolution enhancement achieved by formulating a poorly soluble drug as a solid dispersion with Neusilin® US2 compared to a conventional tablet of the pure drug.
Table 3: Comparative Dissolution of Controlled-Release Matrix Tablets with Neusilin® US2 and Microcrystalline Cellulose (MCC)
| Time (hours) | Formulation with Neusilin® US2 (% Drug Released) | Formulation with MCC (% Drug Released) |
| 1 | 30 | 25 |
| 2 | 45 | 40 |
| 4 | 65 | 60 |
| 8 | 85 | 80 |
| 12 | 98 | 95 |
In this controlled-release formulation, the use of Neusilin® US2 resulted in a slightly faster and more complete drug release compared to microcrystalline cellulose over a 12-hour period.[4][5]
Experimental Protocols
The following methodologies are representative of the key experiments cited in the comparative dissolution studies.
In-Vitro Dissolution Testing
Objective: To determine the rate and extent of drug release from the tablet formulations under standardized conditions.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method) is commonly employed for immediate-release tablets.[6][7]
Methodology:
-
Dissolution Medium: 900 mL of a specified medium (e.g., 0.1 N HCl to simulate gastric fluid, or phosphate buffer at pH 6.8 to simulate intestinal fluid) is placed in each vessel of the dissolution apparatus.[8][9]
-
Temperature: The temperature of the dissolution medium is maintained at 37 ± 0.5 °C.[8]
-
Apparatus Setup: The paddle speed is typically set to 50 or 75 rpm.[1][7]
-
Sample Introduction: One tablet is dropped into each vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), an aliquot of the dissolution medium is withdrawn from each vessel.[10] The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant total volume.
-
Sample Analysis: The concentration of the dissolved API in each sample is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: The cumulative percentage of drug released at each time point is calculated.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a comparative dissolution study.
Conclusion
The presented data suggests that this compound can be a valuable excipient for enhancing the dissolution of drugs, particularly for poorly soluble compounds, when compared to some traditional excipients. Its application in solid dispersions has shown remarkable improvements in drug release. While in some contexts, traditional excipients like anhydrous dicalcium phosphate may exhibit comparable or slightly faster initial release rates, the multifunctionality of MAS offers formulators a versatile tool to address various drug delivery challenges. The choice of excipient will ultimately depend on the specific properties of the API and the desired release profile. These comparative studies underscore the importance of excipient selection in the early stages of formulation development to achieve optimal drug product performance.
References
- 1. uspnf.com [uspnf.com]
- 2. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 3. dva.com [dva.com]
- 4. Exploration of Neusilin® US2 as an Acceptable Filler in HPMC Matrix Systems—Comparison of Pharmacopoeial and Dynamic Biorelevant Dissolution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. raiselabequip.com [raiselabequip.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Magnesium aluminometasilicate
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Magnesium Aluminometasilicate. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure safety when handling this compound, which is typically a fine, white to off-white powder.[1] The primary hazards are mild skin and eye irritation and potential respiratory tract irritation from dust inhalation.[1][2][3]
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended PPE | Specifications and Use Cases |
| Eye Protection | Chemical safety goggles or a full-face shield | Use where dusting or splashing of solutions is possible.[4] Safety glasses with side-shields are a minimum requirement.[3] |
| Skin Protection | Protective gloves and clean, body-covering clothing | Wear waterproof boots and suitable protective clothing.[4][5] Chemical resistant aprons are also recommended.[3] |
| Respiratory Protection | NIOSH-approved particulate respirator or dust mask | Required when dust or mist is apparent and engineering controls are not sufficient.[4][6] For emergencies or unknown exposure levels, a full-face positive-pressure, air-supplied respirator is recommended.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[1][5]
-
Cover work surfaces with absorbent bench paper.
-
Ensure an eyewash station and quick-drench facility are readily accessible.[4]
2. Handling the Substance:
3. Storage:
Spill and Disposal Plan
Prompt and appropriate action is necessary in the event of a spill. Waste disposal must comply with all relevant regulations.
Emergency Procedures for Spills:
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | Use appropriate tools to put the spilled solid into a convenient waste disposal container.[4][8] Finish cleaning by spreading water on the contaminated surface and dispose of according to legal requirements.[4][8] |
| Large Spill | Contain the spilled material.[4] Do not inhale dust or vapors.[1][4] Use a shovel to put the material into a convenient waste disposal container.[4][8] Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated according to local regulations.[4] |
Waste Disposal Protocol:
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4][8]
-
Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[2]
-
Do not allow the product to enter drains, soil, or water sources.[4][5]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[7]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Magnesium Aluminum Silicate SDS MSDS of Manufacturers [magnesiumaluminumsilicate.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. spectrumrx.com [spectrumrx.com]
- 4. This compound SDS of Manufacturers [anmol.org]
- 5. This compound EP BP Ph Eur USP NF Manufacturers, SDS [mubychem.com]
- 6. Specifications, Uses, SDS of Magnesium Aluminum Silicate Manufacturers [kingofchemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
